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  • Product: 3-(2-fluoro-5-nitrophenyl)benzoic acid
  • CAS: 103978-24-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 3-(2-Fluoro-5-nitrophenyl)benzoic Acid

Aimed at researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the synthesis of 3-(2-fluoro-5-nitrophenyl)benzoic acid, a molecule of significant interest in medi...

Author: BenchChem Technical Support Team. Date: February 2026

Aimed at researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the synthesis of 3-(2-fluoro-5-nitrophenyl)benzoic acid, a molecule of significant interest in medicinal chemistry. This document details a robust synthetic strategy, focusing on the widely applicable Suzuki-Miyaura cross-coupling reaction, and provides in-depth experimental protocols and the rationale behind the chosen methodologies.

The strategic incorporation of fluorine and nitro functionalities into aromatic scaffolds is a cornerstone of modern drug discovery. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a molecule, while the nitro group can be a key pharmacophore or a versatile synthetic handle for further molecular elaboration.[1][2] The target molecule, 3-(2-fluoro-5-nitrophenyl)benzoic acid, combines these features within a biphenyl carboxylic acid framework, a privileged structure in medicinal chemistry known for its presence in numerous therapeutic agents.[3] This guide will provide a detailed exploration of a reliable synthetic route to this valuable compound.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach

The construction of the biaryl C-C bond is the critical step in the synthesis of 3-(2-fluoro-5-nitrophenyl)benzoic acid. For this purpose, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method.[3][4][5] This reaction offers several advantages, including mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and aryl halides.[6][7]

The proposed synthetic route involves the coupling of two key starting materials: 3-boronobenzoic acid and 1-bromo-2-fluoro-5-nitrobenzene .

Rationale for Starting Material Selection:
  • 3-Boronobenzoic Acid: This commercially available reagent provides the benzoic acid moiety and the necessary boronic acid functionality for the Suzuki-Miyaura coupling. The carboxylic acid group is generally compatible with the reaction conditions, making it an ideal building block.

  • 1-Bromo-2-fluoro-5-nitrobenzene: This aryl bromide serves as the electrophilic partner in the coupling reaction. The presence of the electron-withdrawing nitro group can enhance the reactivity of the aryl bromide towards oxidative addition to the palladium catalyst. The fluorine atom is strategically positioned to influence the electronic properties and potential biological activity of the final product.

The overall synthetic transformation is depicted in the workflow diagram below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product & Purification 3-Boronobenzoic_Acid 3-Boronobenzoic Acid Reaction_Conditions Pd Catalyst Base Solvent Heat 3-Boronobenzoic_Acid->Reaction_Conditions 1-Bromo-2-fluoro-5-nitrobenzene 1-Bromo-2-fluoro-5-nitrobenzene 1-Bromo-2-fluoro-5-nitrobenzene->Reaction_Conditions Crude_Product Crude 3-(2-fluoro-5-nitrophenyl)benzoic acid Reaction_Conditions->Crude_Product Purification Recrystallization Crude_Product->Purification Final_Product Pure 3-(2-fluoro-5-nitrophenyl)benzoic acid Purification->Final_Product

Caption: Synthetic workflow for 3-(2-fluoro-5-nitrophenyl)benzoic acid.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Suzuki-Miyaura cross-coupling reactions of aryl bromides with arylboronic acids.[8][9]

Materials:

  • 3-Boronobenzoic acid

  • 1-Bromo-2-fluoro-5-nitrobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Hexanes

  • Hydrochloric acid (1 M)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-boronobenzoic acid (1.0 equiv), 1-bromo-2-fluoro-5-nitrobenzene (1.05 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Catalyst and Ligand Addition: To the flask, add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and deionized water to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and transfer it to a separatory funnel.

    • Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove non-acidic impurities.

    • Carefully acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid. A precipitate should form.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification:

The crude 3-(2-fluoro-5-nitrophenyl)benzoic acid can be purified by recrystallization.[10][11] A suitable solvent system is a mixture of ethanol and water or toluene and hexanes.

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Slowly add hot water until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Quantitative Data Summary

Reagent/ProductMolar RatioMolecular Weight ( g/mol )
3-Boronobenzoic acid1.0165.93
1-Bromo-2-fluoro-5-nitrobenzene1.05220.00
Potassium carbonate2.0138.21
Palladium(II) acetate0.02224.50
Triphenylphosphine0.08262.29
3-(2-fluoro-5-nitrophenyl)benzoic acid-261.21

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:[5][7]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (1-bromo-2-fluoro-5-nitrobenzene) to form a Pd(II) intermediate.

  • Transmetalation: The organoboron species (3-boronobenzoic acid), activated by the base, transfers its organic group to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)₂ Base PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Biaryl Reductive_Elimination Reductive Elimination PdII_Biaryl->Reductive_Elimination Reductive_Elimination->Pd0 Product Ar-Ar' Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Significance and Potential Applications

The 3-(2-fluoro-5-nitrophenyl)benzoic acid scaffold is of considerable interest in medicinal chemistry. The presence of the 2-fluoro-5-nitrophenyl moiety can impart unique biological activities. Nitroaromatic compounds are known to possess a wide range of pharmacological properties, including antibacterial, antifungal, and anticancer activities.[1][5] The fluorine atom can further modulate these properties, potentially leading to enhanced efficacy and improved pharmacokinetic profiles.[12][13] This molecule serves as a valuable building block for the synthesis of more complex drug candidates and functional materials.

Conclusion

This technical guide has outlined a comprehensive and reliable synthetic approach to 3-(2-fluoro-5-nitrophenyl)benzoic acid utilizing the Suzuki-Miyaura cross-coupling reaction. The detailed experimental protocol, coupled with a thorough understanding of the underlying chemical principles, provides a solid foundation for researchers in the field. The strategic design of this molecule, incorporating both fluorine and nitro functionalities, underscores its potential as a valuable intermediate in the development of novel therapeutic agents and advanced materials.

References

  • Benchchem. (2025).
  • Benchchem. (2025). Application Notes and Protocols: Synthesis of Substituted Biphenyls using 2-Nitrophenylboronic Acid.
  • ACS Publications. (2025). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. [Link]

  • ACS Publications. (2025).
  • Reddit. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. [Link]

  • Apollo Scientific. (2026).
  • Andrew G Myers Research Group. The Suzuki Reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • MDPI. (2024). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. [Link]

  • Organic Syntheses. synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. [Link]

  • Basha, S. J. S. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Research Journal of Pharmacy and Technology, 18(1), 1-7.
  • PMC. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]

  • PMC. (2009). Significance of Fluorine in Medicinal Chemistry: A Review. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • University of Rochester.
  • StudyMoose. (2024). Recrystallization of Benzoic Acid. [Link]

  • Frontiers. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. [Link]

  • ResearchGate. (2021). (PDF) Recrystallization of Impure Benzoic Acid. [Link]

  • MDPI. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]

  • Scribd. CHM 2206 Lab # 3-Purification of Benzoic Acid by Recrystallization. [Link]

  • PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

  • Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. [Link]

  • ResearchGate. Design, synthesis and biological activity of selective hCAs inhibitors based on 2-(benzylsulfinyl)benzoic acid scaffold.
  • ResearchGate. The role of fluorine in medicinal chemistry | Request PDF. [Link]

  • MDPI. (2025). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. [Link]

Sources

Exploratory

spectroscopic data for 3-(2-fluoro-5-nitrophenyl)benzoic acid (NMR, IR, Mass Spec)

This guide serves as a comprehensive technical reference for the spectroscopic characterization of 3-(2-fluoro-5-nitrophenyl)benzoic acid . As this specific biaryl intermediate often appears in the synthesis of nonsense...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical reference for the spectroscopic characterization of 3-(2-fluoro-5-nitrophenyl)benzoic acid . As this specific biaryl intermediate often appears in the synthesis of nonsense mutation readthrough agents (similar to Ataluren derivatives), accurate structural elucidation is critical for quality control in drug development pipelines.

Part 1: Executive Summary & Compound Identity

Compound Name: 3-(2-fluoro-5-nitrophenyl)benzoic acid Molecular Formula: C₁₃H₈FNO₄ Molecular Weight: 261.21 g/mol Core Structure: A biaryl system consisting of a benzoic acid moiety coupled at the 3-position to a phenyl ring bearing a fluorine at the 2'-position and a nitro group at the 5'-position.

Structural Elucidation Strategy: Due to the specific substitution pattern (fluorine ortho to the biaryl axis), rotational hindrance and electronic effects (coupling of


F to 

H and

C) create a unique spectral fingerprint. The following data represents the predicted high-fidelity spectral signature based on substituent chemical shift additivity rules (SCS) and density functional theory (DFT) parameters, standard for verifying novel intermediates where crystallographic data is pending.

Part 2: Mass Spectrometry (MS) Profile

The mass spectrum provides the primary confirmation of the molecular ion and the substituent pattern.

Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-). Rationale: Carboxylic acids ionize efficiently in negative mode (


).
ParameterValueInterpretation
Monoisotopic Mass 261.04 g/mol Neutral molecule.
[M-H]⁻ (Base Peak) 260.03 m/z Deprotonation of the carboxylic acid.
Fragment A 216.03 m/zLoss of CO₂ (

). Diagnostic of benzoic acids.
Fragment B 214.03 m/zLoss of NO₂ radical (rare in ESI, common in EI).
Isotope Pattern M+1 (~14%)Consistent with 13 carbons.

Fragmentation Pathway Diagram:

MS_Fragmentation M Molecular Ion [M-H]⁻ m/z 260.03 Decarb Decarboxylation [M-H-CO₂]⁻ m/z 216.03 M->Decarb - CO₂ (44 Da) NitroLoss Nitro Loss [M-H-NO₂]⁻ m/z 214.03 M->NitroLoss - NO₂ (46 Da)

Figure 1: Proposed ESI(-) fragmentation pathway for structural verification.

Part 3: Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is essential for confirming the oxidation state of the carbon and the presence of the nitro group.

Functional GroupWavenumber (cm⁻¹)IntensityAssignment
O-H Stretch 3200–2500Broad, MedCarboxylic acid O-H dimer.
C=O Stretch 1680–1700StrongConjugated carboxylic acid carbonyl.
NO₂ Asym. Stretch 1530–1550StrongNitro group (characteristic).
NO₂ Sym. Stretch 1340–1360StrongNitro group.
C=C Aromatic 1600, 1475MediumBiaryl skeletal vibrations.
C-F Stretch 1200–1250StrongAryl-Fluorine bond.

Part 4: Nuclear Magnetic Resonance (NMR)

The NMR analysis is complex due to


F-

H and

F-

C spin-spin coupling. The fluorine atom (

) will split adjacent signals.
A. ¹H NMR (400 MHz, DMSO-d₆)

Overview:

  • Ring A (Benzoic Acid): 4 protons.[1] Pattern: 3-substituted benzene.[1][2][3][4]

  • Ring B (Fluoro-Nitro): 3 protons. Pattern: 1,2,5-trisubstituted benzene.

Shift (δ ppm)Mult.[5][6]Int.[1][6][7][8][9]Coupling (Hz)AssignmentStructural Logic
13.20 br s1H-COOHExchangeable acidic proton.
8.45 dd1H

H6' (Ring B)Deshielded. Ortho to NO₂ and Biaryl.
8.35 m1H-H4' (Ring B)Ortho to NO₂, Para to Biaryl.
8.15 t1H

H2 (Ring A)Isolated singlet-like. Between COOH and Biaryl.[6]
8.05 dt1H

H6 (Ring A)Ortho to COOH.
7.85 dt1H

H4 (Ring A)Ortho to Biaryl linkage.
7.65 t1H

H5 (Ring A)Meta to substituents.
7.55 dd1H

H3' (Ring B)Diagnostic. Large coupling to F. Shielded relative to H6'/H4'.

Key Interpretation Note: The proton at H3' (on the nitro ring) is the most diagnostic signal. It will appear as a pseudo-triplet or distinct doublet of doublets with a large coupling constant (~10-11 Hz) due to the ortho-fluorine effect (


).
B. ¹³C NMR (100 MHz, DMSO-d₆)

The


C spectrum will exhibit doublets for carbons on Ring B due to C-F coupling.
Shift (δ ppm)C-F Coupling (

)
Assignment
167.0 -C=O (Carboxylic Acid)
163.5

Hz
C2' (C-F ipso)
144.0 -C5' (C-NO₂ ipso)
135.5

Hz
C1' (Biaryl connection)
134.8 -C3 (Ring A, quaternary)
131.0 -C1 (Ring A, quaternary)
124-130 VariousAromatic CH signals.

Part 5: Synthesis & Experimental Protocol

To generate this compound for reference standard creation, a Suzuki-Miyaura cross-coupling is the industry-standard method.

Reaction Scheme: 3-Carboxybenzeneboronic acid + 2-Fluoro-5-nitro-1-bromobenzene


Product

Protocol:

  • Charge: In a reaction vial, combine 1-bromo-2-fluoro-5-nitrobenzene (1.0 eq), 3-carboxyphenylboronic acid (1.1 eq), and

    
     (3.0 eq).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with

    
     for 10 minutes.
    
  • Catalyst: Add

    
     (0.05 eq).
    
  • Reflux: Heat to 90°C for 4 hours under inert atmosphere.

  • Workup: Cool to RT. Acidify with 1N HCl to pH 3 (precipitates the acid). Extract with EtOAc.[3][8]

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, Hexane:EtOAc with 1% AcOH).

Workflow Diagram:

Synthesis_Workflow Reactants Reactants: 1-Bromo-2-fluoro-5-nitrobenzene + 3-Carboxyphenylboronic acid Reaction Suzuki Coupling 90°C, 4h, N₂ atm Reactants->Reaction Catalyst Catalyst System: Pd(dppf)Cl₂, K₂CO₃ Dioxane/H₂O (4:1) Catalyst->Reaction Quench Acidic Quench (HCl to pH 3) Reaction->Quench Extraction Extraction (EtOAc) & Drying (MgSO₄) Quench->Extraction Product Final Product: 3-(2-fluoro-5-nitrophenyl)benzoic acid Extraction->Product

Figure 2: Suzuki-Miyaura cross-coupling workflow for synthesis.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for NMR increment calculations). Link

  • Reich, H. J. (2024). WinPLT and NMR Data. University of Wisconsin-Madison. (Reference for Fluorine-Proton coupling constants). Link

Sources

Foundational

solubility profile of 3-(2-fluoro-5-nitrophenyl)benzoic acid in organic solvents

Title: Definitive Guide to the Solubility Profiling of 3-(2-fluoro-5-nitrophenyl)benzoic Acid Executive Summary This technical guide provides a comprehensive framework for establishing the solubility profile of 3-(2-fluo...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Definitive Guide to the Solubility Profiling of 3-(2-fluoro-5-nitrophenyl)benzoic Acid

Executive Summary

This technical guide provides a comprehensive framework for establishing the solubility profile of 3-(2-fluoro-5-nitrophenyl)benzoic acid , a critical biaryl intermediate often utilized in the synthesis of nonsense mutation readthrough agents (e.g., Ataluren analogs) and PARP inhibitors.

Due to the specific biaryl torsion angle induced by the ortho-fluorine substituent and the strong dipole of the meta-nitro group, this molecule exhibits non-trivial solubility behavior that deviates from standard benzoic acid models. This guide details the Laser Dynamic Method for precise solubility determination, the application of Hansen Solubility Parameters (HSP) for solvent screening, and the Modified Apelblat Equation for thermodynamic modeling.

Key Takeaways:

  • Chemical Context: The biaryl twist reduces crystal lattice energy relative to planar analogs, potentially enhancing solubility in polar aprotic solvents.

  • Methodology: Laser monitoring is superior to gravimetric analysis for this compound due to its potential for fine precipitate formation.

  • Thermodynamics: Dissolution is expected to be endothermic (

    
    ) and entropy-driven in polar protic solvents.
    

Physicochemical Characterization & Predictive Profiling

Before initiating wet chemistry, a theoretical solubility landscape must be established to minimize solvent waste.

Structural Analysis

The molecule consists of two phenyl rings connected by a single bond. The steric repulsion between the proton at the 2'-position and the carboxylic acid (or protons) on the primary ring, combined with the 2-fluoro substituent, forces the rings out of coplanarity.

  • Hydrophobic Core: Biaryl scaffold.

  • H-Bond Donor/Acceptor: Carboxylic acid (-COOH).

  • Strong Dipole/Acceptor: Nitro group (-NO2).

  • Weak Acceptor/Lipophilic: Fluorine (-F).

Hansen Solubility Parameters (HSP)

To select the initial solvent screen, we calculate the interaction radius (


) between the solute (1) and solvent (2):


  • Predicted Affinity:

    • High Solubility (

      
      ):  DMSO, DMF, NMP (Strong dipole-dipole interactions with -NO2).
      
    • Moderate Solubility: Acetone, Ethyl Acetate, THF.

    • Temperature-Dependent: Ethanol, Methanol, Isopropanol (H-bonding dominates).

    • Anti-Solvents (

      
      ):  Water (low pH), Hexane, Toluene.
      

Experimental Protocol: Laser Dynamic Method

For high-precision solubility data, we utilize the synthetic method with laser monitoring.[1] This eliminates sampling errors associated with filtration in the gravimetric method.

Apparatus Setup
  • Vessel: Double-walled glass vessel (50 mL) with a programmable circulating water bath (precision

    
     K).
    
  • Agitation: Magnetic stirring at 400 rpm (ensure no vortex entrainment).

  • Detection: Laser transmissometer (650 nm, < 5 mW) aligned through the vessel.

Step-by-Step Workflow
  • Preparation: Weigh a precise mass (

    
    ) of 3-(2-fluoro-5-nitrophenyl)benzoic acid into the vessel.
    
  • Solvent Addition: Add initial solvent mass (

    
    ) to form a concentrated suspension.
    
  • Heating Ramp: Heat the mixture at 2 K/min.

  • Dissolution Point: Record the temperature (

    
    ) where laser transmittance sharply increases to 100% (clear solution).
    
  • Recrystallization (Validation): Cool at 2 K/min and record the cloud point (

    
    ). The hysteresis should be 
    
    
    
    K for equilibrium validity.
  • Iteration: Add more solvent to the same vessel and repeat to obtain data points for lower concentrations.

Visualization: Solubility Determination Workflow

SolubilityWorkflow Start Weigh Solute (m1) & Initial Solvent (m2) Heat Heat Ramp (2 K/min) Start->Heat Laser Laser Monitoring (Transmittance) Heat->Laser Detect Detect T(diss) (100% Transmittance) Laser->Detect Clear Solution Cool Cooling Cycle (Check Hysteresis) Detect->Cool Data Calculate Mole Fraction (x) Detect->Data Record T, x Dilute Add Solvent (Dilution) Cool->Dilute Valid Dilute->Heat Next Point

Caption: Iterative Laser Dynamic Method for solubility determination, ensuring equilibrium validation via hysteresis checks.

Data Analysis & Thermodynamic Modeling

Once experimental data (


 vs. Mass Fraction) is collected, it must be converted to Mole Fraction Solubility (

) and correlated using thermodynamic models.
Mole Fraction Calculation


Where:
  • 
    : Mass of solute and solvent.
    
  • 
    : Molecular weight of solute (~261.21  g/mol ) and solvent.
    
Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature:



  • A, B, C: Empirical parameters derived via multiple linear regression.

  • Interpretation:

    • If curve fitting yields

      
      , the model is valid for process interpolation.
      
    • Use the Relative Average Deviation (RAD) to quantify error.

Thermodynamic Dissolution Properties

Using the van't Hoff analysis (assuming linear


 vs 

behavior over short ranges):



  • 
    :  Endothermic (Solubility increases with T).
    
  • 
    :  Spontaneous dissolution.
    

Table 1: Expected Solubility Trends (Simulated for Validation)

Solvent ClassRepresentative SolventSolubility at 298.15 K (

)

(kJ/mol)
Mechanism
Polar Aprotic DMFHigh (> 0.15)LowDipole-Dipole
Polar Protic EthanolModerate (~0.02)ModerateH-Bonding
Ester Ethyl AcetateModerate (~0.03)ModerateVan der Waals
Non-Polar n-HexaneVery Low (< 0.001)HighDispersion

Process Application: Crystallization Strategy

The solubility profile dictates the purification strategy. For 3-(2-fluoro-5-nitrophenyl)benzoic acid, the steep solubility curve in alcohols suggests Cooling Crystallization , while the low solubility in water suggests Anti-Solvent Precipitation .

Cooling Crystallization (Recommended)
  • Solvent: Ethanol or Isopropanol.

  • Protocol: Saturate at 70°C, cool to 5°C at 0.5°C/min.

  • Yield: High recovery due to significant

    
    .
    
Anti-Solvent Crystallization
  • System: DMF (Solvent) + Water (Anti-solvent).

  • Protocol: Dissolve in minimal DMF; slowly dose Water.

  • Risk: Oiling out (liquid-liquid phase separation) if the metastable zone width (MSZW) is crossed too rapidly.

Visualization: Solvent Selection Logic

SolventLogic Start Select Purification Goal HighYield Goal: High Yield Recovery Start->HighYield HighPurity Goal: Impurity Rejection Start->HighPurity CheckSol Check Solubility Curve Slope HighYield->CheckSol AntiSolv Anti-Solvent (DMF + Water) HighPurity->AntiSolv Steep Steep Slope (e.g., Ethanol) CheckSol->Steep Flat Flat Slope (e.g., Toluene) CheckSol->Flat Cooling Cooling Crystallization Steep->Cooling Evap Evaporative Crystallization Flat->Evap

Caption: Decision tree for selecting crystallization mode based on the generated solubility profile.

References

  • Standard Protocol for Laser Dynamic Solubility Measurement

    • Source: Journal of Chemical & Engineering Data. "Solubility of 3-Nitrobenzoic Acid in Mono-Solvents."
    • URL:[Link] (General Journal Link for Methodology Verification)

  • Thermodynamic Modeling (Apelblat Equation)

    • Title: "Correlation and Prediction of Solubility of Benzoic Acid Deriv
    • Source: Industrial & Engineering Chemistry Research.
    • URL:[Link]

  • Hansen Solubility Parameters

    • Title: "Hansen Solubility Parameters: A User's Handbook."
    • Source: CRC Press.
    • URL:[Link]

  • Biaryl Synthesis Context (Suzuki Coupling)

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."
    • Source: Chemical Reviews.[2]

    • URL:[Link]

Sources

Exploratory

The Discovery and Utility of 3-(2-Fluoro-5-nitrophenyl)benzoic Acid: A Technical Guide

The following technical guide details the structural significance, synthetic history, and utility of 3-(2-fluoro-5-nitrophenyl)benzoic acid . While not a marketed pharmaceutical itself, this molecule represents a privile...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural significance, synthetic history, and utility of 3-(2-fluoro-5-nitrophenyl)benzoic acid .

While not a marketed pharmaceutical itself, this molecule represents a privileged biaryl scaffold in medicinal chemistry. It serves as a critical intermediate in the synthesis of diverse therapeutic classes, including BRD4 inhibitors (epigenetics), CRTH2 antagonists (inflammation), and kinase inhibitors . Its "discovery" is inextricably linked to the revolution in palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura coupling , which enabled the routine construction of such sterically and electronically deactivated biaryl systems.

Executive Summary & Structural Logic

3-(2-fluoro-5-nitrophenyl)benzoic acid is a functionalized biaryl building block designed for high-throughput medicinal chemistry. Its value lies in its orthogonal reactivity :

  • Benzoic Acid Moiety (C-3): Provides a handle for solubility or amide coupling to establish a "tail" region.

  • Fluoro Group (C-2'): Offers metabolic stability (blocking the oxidation-prone ortho-position) and induces a specific torsion angle between the phenyl rings, disrupting planarity to improve solubility and target fit.

  • Nitro Group (C-5'): Acts as a "masked" amine. Upon reduction, it provides a nucleophilic aniline handle for urea/amide formation, allowing the attachment of a "warhead" or pharmacophore.

This molecule is a classic example of a "scaffold-hopping" intermediate , allowing researchers to explore biaryl space around the pharmacophores of drugs like Ataluren (which uses an oxadiazole linker) or Diflunisal (a biaryl).

Historical Context: The Suzuki Revolution

The "discovery" of this specific compound is not tied to a single "eureka" moment but rather to the democratization of biaryl synthesis in the late 1990s and 2000s.

  • Pre-1990s (The Ullmann Era): Synthesizing electron-deficient biaryls like 3-(2-fluoro-5-nitrophenyl)benzoic acid was arduous, often requiring high temperatures (Ullmann coupling) that were incompatible with the nitro and carboxylic acid groups.

  • The Suzuki-Miyaura Shift: The availability of stable boronic acids, such as 2-fluoro-5-nitrophenylboronic acid (CAS: 819849-20-2) , allowed this bond to be formed under mild aqueous conditions.

  • Modern Application: In the 2010s, this scaffold appeared in patent literature for CRTH2 antagonists (respiratory disease) and BET bromodomain inhibitors , validating its status as a "privileged structure" for disrupting protein-protein interactions.

Technical Synthesis Protocol

The synthesis relies on a regio-controlled Suzuki-Miyaura Cross-Coupling . The following protocol is designed for high fidelity and scalability.

Retrosynthetic Analysis
  • Bond Formed: Aryl-Aryl bond between C-3 (Ring A) and C-1' (Ring B).

  • Coupling Partners:

    • Electrophile: 3-Bromobenzoic acid (CAS: 585-76-2) or 3-Iodobenzoic acid.

    • Nucleophile: 2-Fluoro-5-nitrophenylboronic acid (CAS: 819849-20-2).

Optimized Experimental Procedure

Objective: Synthesis of 3-(2-fluoro-5-nitrophenyl)benzoic acid on a 10 mmol scale.

Reagents:

  • 3-Bromobenzoic acid (2.01 g, 10.0 mmol)

  • 2-Fluoro-5-nitrophenylboronic acid (2.22 g, 12.0 mmol, 1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 0.5 mmol, 5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (4.14 g, 30.0 mmol, 3.0 equiv)

  • Solvent System: 1,4-Dioxane / Water (4:1 ratio, 50 mL)

Step-by-Step Methodology:

  • Degassing: Charge a 3-neck round-bottom flask with 1,4-dioxane and water. Sparge with Nitrogen (N₂) for 15 minutes to remove dissolved oxygen (Critical to prevent Pd oxidation and homocoupling).

  • Loading: Add 3-bromobenzoic acid, the boronic acid, and K₂CO₃ under a positive stream of N₂.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ last. The solution should turn a dark orange/red.

  • Reaction: Heat the mixture to 90°C for 12–16 hours under N₂ atmosphere. Monitor by LC-MS for the consumption of the bromide.

  • Work-up:

    • Cool to room temperature.

    • Acidify carefully with 1N HCl to pH ~3 (The product is an acid and will precipitate or extract into organic phase).

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude residue is often purified via recrystallization from Ethanol/Water or automated flash chromatography (0-10% Methanol in Dichloromethane).

Self-Validating Checkpoint:

  • LC-MS: Look for [M-H]⁻ peak at 260.04 m/z (Calculated MW: 261.16).

  • 1H NMR: Verify the disappearance of the boronic acid protons and the integration of 7 aromatic protons.

Downstream Logic: From Scaffold to Drug Candidate

The primary utility of this molecule is not as an end-product but as a precursor. The nitro group is almost invariably reduced to an amine , creating 3-(5-amino-2-fluorophenyl)benzoic acid .

Pathway Visualization (DOT)

The following diagram illustrates the synthetic flow from raw materials to the active pharmaceutical intermediate (API) stage.

G Raw1 3-Bromobenzoic Acid (Electrophile) Intermediate 3-(2-Fluoro-5-nitrophenyl) benzoic acid (The Core Scaffold) Raw1->Intermediate Suzuki Coupling Pd(dppf)Cl2, K2CO3 Raw2 2-Fluoro-5-nitrophenyl- boronic Acid (Nucleophile) Raw2->Intermediate Reduced 3-(5-Amino-2-fluorophenyl) benzoic acid (Active Intermediate) Intermediate->Reduced Nitro Reduction Fe/NH4Cl or H2/Pd-C Drug1 Urea Derivatives (e.g., Kinase Inhibitors) Reduced->Drug1 Isocyanate Reaction Drug2 Amide Derivatives (e.g., BRD4 Inhibitors) Reduced->Drug2 Acyl Chloride Coupling

Figure 1: Synthetic workflow transforming the raw building blocks into the versatile amino-biaryl intermediate.

Applications in Drug Discovery

The 3-(2-fluoro-5-nitrophenyl)benzoic acid scaffold appears in several high-value research contexts:

A. BRD4 Inhibitors (Epigenetics)

Research targeting the Bromodomain and Extra-Terminal (BET) family proteins often utilizes biaryl scaffolds to occupy the hydrophobic pocket of the protein.

  • Mechanism: The benzoic acid tail interacts with solvent-exposed residues, while the biaryl core mimics the acetyl-lysine recognition motif.

  • Reference: This scaffold is cited in the synthesis of triazolopyridine-based BRD4 inhibitors, where the nitro group is reduced and coupled to a heterocycle [1].

B. CRTH2 Antagonists (Asthma/COPD)

Patents describing arylsulfonylamino-benzocyclohepten-yloxy-acetic acids and related biaryls utilize this specific boronic acid coupling to generate diversity at the "tail" end of the antagonist.

  • Role: The fluoro-nitro phenyl group serves as a rigid linker that positions the acidic headgroup for optimal receptor binding [2].

C. Kinase Inhibition (General)

The 3-(5-amino-2-fluorophenyl)benzoic acid derivative (post-reduction) is a "privileged" kinase inhibitor fragment. The amine can be converted into a urea (e.g., by reacting with an isocyanate), a common motif in Type II kinase inhibitors (similar to Sorafenib or Regorafenib) to bind the DFG-out conformation.

Quantitative Data Summary

ParameterValue / Description
IUPAC Name 3-(2-fluoro-5-nitrophenyl)benzoic acid
Molecular Formula C₁₃H₈FNO₄
Molecular Weight 261.21 g/mol
CAS (Boronic Acid) 819849-20-2 (Precursor)
CAS (Bromo Acid) 585-76-2 (Precursor)
Key Reaction Suzuki-Miyaura Cross-Coupling
Catalyst System Pd(dppf)Cl₂ / K₂CO₃ / Dioxane-H₂O
Primary Utility Intermediate for Amino-Biaryl synthesis
Target Classes BET Bromodomains, CRTH2, Kinases

References

  • National Institutes of Health (NIH) / PubMed Central. Novel Triazolopyridine-Based BRD4 Inhibitors as Potent HIV-1 Latency Reversing Agents.

  • Google Patents . Organic compounds useful for therapy and/or prophylaxis in a mammal of an inflammatory disease or disorder (CRTH2 Antagonists).[1] (Lists 2-fluoro-5-nitrophenylboronic acid as a building block for biaryl synthesis).

  • BerrChem / Chemical Suppliers. Product List: 2-Fluoro-5-nitrophenylboronic acid (CAS 819849-20-2). (Verifies the commercial availability of the key precursor).

Sources

Foundational

An In-depth Technical Guide on the Safety and Handling of 3-(2-fluoro-5-nitrophenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(2-fluoro-5-nitrophenyl)benzoic acid is a complex organic molecule that presents unique safety and handling challenges due to its combination...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-fluoro-5-nitrophenyl)benzoic acid is a complex organic molecule that presents unique safety and handling challenges due to its combination of functional groups: a fluorinated aromatic ring, a nitro group, and a carboxylic acid. This guide provides a comprehensive overview of the potential hazards associated with this compound and detailed protocols for its safe handling, storage, and disposal. By understanding the chemical reactivity and toxicological profile of each component of the molecule, researchers can implement appropriate safety measures to mitigate risks in the laboratory.

The presence of a nitroaromatic group suggests potential for toxicity and, under certain conditions, explosive instability.[1] Aromatic nitro compounds are known to be readily absorbed through the skin and can lead to health hazards such as cyanosis and anemia.[2] Furthermore, the electron-withdrawing nature of the nitro group makes these compounds resistant to oxidative degradation and contributes to their toxicity and mutagenicity.[3] The fluorine substituent and the benzoic acid moiety also contribute to the overall reactivity and potential physiological effects of the molecule.

This document is intended to serve as a practical resource for laboratory personnel, providing not only procedural steps but also the scientific rationale behind them. Adherence to these guidelines is crucial for ensuring a safe research environment when working with 3-(2-fluoro-5-nitrophenyl)benzoic acid and structurally related compounds.

Chemical and Physical Properties

PropertyInferred Value/CharacteristicRationale and Key Considerations
Molecular Formula C13H8FNO4Derived from the chemical structure.
Molecular Weight 261.21 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature.Similar to other substituted benzoic acids.
Melting Point Expected to be relatively high.Aromatic carboxylic acids are typically crystalline solids with melting points above 100 °C. For instance, 2-fluoro-5-nitrobenzoic acid has a melting point of 142-144 °C.
Solubility Likely sparingly soluble in water, more soluble in organic solvents.The carboxylic acid group provides some water solubility, but the larger aromatic structure is hydrophobic. Esterification can enhance solubility in organic solvents.[4]
Reactivity Potentially reactive with strong oxidizing agents, strong acids, and bases.[5] Aromatic nitro compounds can undergo vigorous reactions with reducing agents.[1]The carboxylic acid can react with bases. The nitro group can be reduced. The aromatic rings can undergo further substitution reactions. Aromatic nitro compounds may decompose violently at high temperatures or in the presence of contaminants.[6]

Hazard Identification and Risk Assessment

The primary hazards associated with 3-(2-fluoro-5-nitrophenyl)benzoic acid stem from its constituent functional groups. A comprehensive risk assessment should be conducted before any handling of this compound.

Toxicological Hazards
  • Aromatic Nitro Compounds: This class of chemicals is known for its systemic toxicity.[2] Overexposure can lead to serious health issues, including organ damage and cancer.[7] They can be absorbed through the skin, inhalation, and ingestion.[2] The primary acute health hazard is cyanosis, resulting from the oxidation of hemoglobin to methemoglobin.[2] Chronic exposure may lead to anemia.[2] Many nitroaromatic compounds are considered toxic and mutagenic, with some being suspected or established carcinogens.[3]

  • Fluorinated Aromatic Compounds: Fluorinated benzoic acids can cause skin, eye, and respiratory irritation.[5][8][9]

  • Benzoic Acid Derivatives: Benzoic acid and its derivatives can cause skin and serious eye irritation.[10][11] Inhalation may lead to respiratory irritation.[12]

Based on analogs like 2-fluoro-5-nitrobenzoic acid and 3-nitrobenzoic acid, 3-(2-fluoro-5-nitrophenyl)benzoic acid is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5][13][14]

Physicochemical Hazards
  • Thermal Instability: Organic nitro compounds can be thermally sensitive and may decompose exothermically, sometimes violently or explosively, at elevated temperatures.[6] The presence of impurities can lower the decomposition temperature.[6]

  • Reactivity with Bases: Aromatic nitro compounds can react explosively with bases like sodium hydroxide, even in the presence of water or organic solvents.[1]

  • Dust Explosion: As a solid, fine dust of this compound could potentially form an explosive mixture with air.[8]

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is essential when working with 3-(2-fluoro-5-nitrophenyl)benzoic acid.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[15]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors or dust.[8]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.[16][17]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[18] It is crucial to inspect gloves before use and to use proper glove removal technique to avoid skin contact.[18]

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[8] For larger quantities, additional protection may be necessary.

  • Respiratory Protection: For situations where dust or aerosols may be generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge should be used.[8]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_spill_disposal Spill & Disposal Prep Conduct Risk Assessment PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prep->PPE Eng_Controls Verify Engineering Controls (Fume Hood, Ventilation) PPE->Eng_Controls Handling Handle in Chemical Fume Hood Eng_Controls->Handling Avoid_Inhalation Avoid Inhalation of Dust/Vapors Handling->Avoid_Inhalation Avoid_Contact Avoid Skin and Eye Contact Handling->Avoid_Contact Storage Store in a Cool, Dry, Well-Ventilated Area Handling->Storage Spill Follow Spill Cleanup Protocol Handling->Spill If Spill Occurs Disposal Dispose of as Hazardous Waste Handling->Disposal After Use Container Keep Container Tightly Closed Storage->Container Incompatibles Store Away from Incompatible Materials Container->Incompatibles

Experimental Protocols

Standard Operating Procedure for Handling
  • Preparation: Before starting work, ensure all necessary safety equipment is available and in good working order. Review the Safety Data Sheet (SDS) for any new information.

  • Weighing and Transfer:

    • Conduct all weighing and transfers of the solid compound within a chemical fume hood or a ventilated balance enclosure.

    • Use appropriate tools (e.g., spatulas) to handle the material, minimizing the generation of dust.

    • Close the container immediately after use.

  • In Solution:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • If heating is required, use a controlled heating source (e.g., a heating mantle with a stirrer) and ensure the setup is secure.

  • Post-Handling:

    • Thoroughly clean the work area after handling is complete.

    • Wash hands and any exposed skin with soap and water.[16]

    • Remove and properly dispose of contaminated gloves and other disposable PPE.[18]

Spill Response Protocol
  • Evacuate: Immediately evacuate the area if the spill is large or if there is a risk of significant inhalation exposure.

  • Isolate: Isolate the spill area to prevent spreading.[1]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Cleanup (for small spills):

    • Wear appropriate PPE.

    • Dampen the solid spill material with a suitable solvent like alcohol to minimize dust generation.[1]

    • Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Reporting: Report all spills to the appropriate laboratory safety personnel.

Storage and Disposal

Storage
  • Store 3-(2-fluoro-5-nitrophenyl)benzoic acid in a cool, dry, and well-ventilated area.[8][19]

  • Keep the container tightly closed to prevent contamination and exposure to moisture.[18][20]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[5]

Disposal
  • Dispose of 3-(2-fluoro-5-nitrophenyl)benzoic acid and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[16][19]

  • Do not discharge into drains or the environment.[8]

Logical_Relationships cluster_compound 3-(2-fluoro-5-nitrophenyl)benzoic acid cluster_hazards Associated Hazards cluster_ppe Required PPE Compound Core Molecule Nitro Nitro Group (-NO2) Compound->Nitro Fluoro Fluoro Group (-F) Compound->Fluoro Acid Benzoic Acid (-COOH) Compound->Acid Toxicity Toxicity & Mutagenicity Nitro->Toxicity contributes to Reactivity Reactivity/Instability Nitro->Reactivity contributes to Irritation Skin/Eye/Respiratory Irritation Fluoro->Irritation contributes to Acid->Irritation contributes to PPE_Items Goggles Gloves Lab Coat Respirator (if needed) Toxicity->PPE_Items necessitates Irritation->PPE_Items necessitates Reactivity->PPE_Items necessitates

Conclusion

3-(2-fluoro-5-nitrophenyl)benzoic acid is a compound that requires careful and informed handling due to the combined hazards of its functional groups. By understanding its potential for toxicity, irritation, and reactivity, and by rigorously adhering to the safety protocols outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. A proactive approach to safety, including thorough risk assessment and the consistent use of engineering controls and personal protective equipment, is paramount for the responsible use of this and other novel chemical entities in drug discovery and development.

References

  • International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Klapötke, T. M., & Nemeth, S. (2012). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Industrial & Engineering Chemistry Research, 51(31), 10231–10244. [Link]

  • ResearchGate. Major mechanisms of toxicity of nitroaromatic compounds. [Link]

  • PubChem. 3-Fluoro-5-nitrobenzoic acid. [Link]

  • PubChem. 3-Fluoro-2-nitrobenzoic acid. [Link]

  • Loba Chemie. (2015, April 9). 3-NITROBENZOIC ACID FOR SYNTHESIS MSDS. [Link]

  • Pharmaffiliates. 3-(2-Fluoro-4-methylphenyl)-5-nitrobenzoic acid;. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: benzoic acid. [Link]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Strategic Utilization of 3-(2-Fluoro-5-nitrophenyl)benzoic Acid in MedChem

Executive Summary 3-(2-Fluoro-5-nitrophenyl)benzoic acid is a high-value biaryl scaffold characterized by a unique "Reactivity Triad": a carboxylic acid anchor, an electrophilic fluoronitro "warhead," and a latent anilin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(2-Fluoro-5-nitrophenyl)benzoic acid is a high-value biaryl scaffold characterized by a unique "Reactivity Triad": a carboxylic acid anchor, an electrophilic fluoronitro "warhead," and a latent aniline precursor. Unlike inert biaryl systems, this molecule offers orthogonal functionalization vectors, making it an ideal template for Fragment-Based Drug Discovery (FBDD) and the synthesis of privileged kinase inhibitor motifs (e.g., biaryl ureas/amides).

This guide details the strategic application of this scaffold, focusing on its synthesis via Suzuki-Miyaura coupling and its subsequent diversification via Nucleophilic Aromatic Substitution (SNAr) and nitro reduction.

Structural Analysis & Reactivity Profile

The utility of this compound stems from the electronic relationship between its substituents.

  • Ring A (Benzoic Acid): Provides a stable anchor for solubility or amide coupling (e.g., to solubilizing tails or pharmacophores).

  • Ring B (2-Fluoro-5-nitrophenyl):

    • The Activation: The nitro group at position 5 is para to the fluorine at position 2.

    • The Consequence: This electronic arrangement (σ-complex stabilization) renders the C–F bond highly susceptible to SNAr displacement by amines, thiols, and alkoxides under mild conditions.

    • The Latency: The nitro group serves as a masked aniline, which can be revealed after the SNAr step to prevent chemoselectivity issues.

Reactivity Pathway Diagram

The following flowchart illustrates the logical sequence of operations for maximizing library diversity using this scaffold.

ReactivityPathway cluster_legend Key Transformation Vectors Start Start: 1-Bromo-2-fluoro-5-nitrobenzene Core SCAFFOLD: 3-(2-Fluoro-5-nitrophenyl) benzoic acid Start->Core Suzuki Coupling (Pd(dppf)Cl2, K2CO3) Boronic Partner: 3-Carboxyphenylboronic acid Boronic->Core SNAr_Product Intermediate A: 2-Amino-5-nitro-biaryl Core->SNAr_Product SNAr Displacement (R-NH2, DIPEA, Heat) Reduction_Product Intermediate B: 2-Amino-5-amino-biaryl SNAr_Product->Reduction_Product Nitro Reduction (H2/Pd-C or Fe/NH4Cl) Final_Drug Target: Polysubstituted Biaryl (e.g., Kinase Inhibitor) Reduction_Product->Final_Drug Acylation / Urea Formation

Figure 1: Strategic workflow for accessing diversity vectors. The SNAr step (Red Arrow) utilizes the activated fluorine before nitro reduction.

Experimental Protocols

Protocol A: Scaffold Synthesis (Suzuki-Miyaura Coupling)

Objective: Construct the biaryl core from commercially available precursors.[1]

Reagents:

  • 1-Bromo-2-fluoro-5-nitrobenzene (1.0 equiv)

  • 3-Carboxyphenylboronic acid (1.1 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Procedure:

  • Degassing: Charge a reaction vessel with 1,4-dioxane and water. Sparge with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent Pd oxidation and homocoupling).

  • Loading: Add the aryl bromide, boronic acid, and K₂CO₃. Add the Pd catalyst last.[2]

  • Reaction: Seal the vessel and heat to 90°C for 4–16 hours. Monitor via LC-MS for the consumption of the bromide.

  • Workup: Cool to room temperature. Acidify carefully with 1N HCl to pH ~3 (to protonate the carboxylic acid). Extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Gradient: 0% → 50% MeOH in DCM with 0.1% AcOH) or recrystallization from EtOH/Water.

Checkpoint: The product should show a distinct mass peak [M-H]⁻ = 260.0 (approx) in negative mode ESI.

Protocol B: "Warhead" Activation (SNAr Displacement)

Objective: Replace the fluorine atom with a secondary amine (e.g., morpholine, N-methylpiperazine) to introduce solubility or target engagement elements.

Mechanism: The para-nitro group stabilizes the Meisenheimer complex intermediate, allowing this reaction to proceed without transition metal catalysis.

Reagents:

  • 3-(2-Fluoro-5-nitrophenyl)benzoic acid (Scaffold)

  • Nucleophile (e.g., Morpholine, 1.2–1.5 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv)

  • Solvent: DMSO or DMF (Polar aprotic solvents accelerate SNAr)

Procedure:

  • Dissolution: Dissolve the scaffold in DMSO (0.2 M concentration).

  • Addition: Add DIPEA followed by the amine nucleophile.

  • Heating: Heat to 80–100°C .

    • Note: If the nucleophile is volatile, use a sealed tube.

    • Time: Reaction is typically fast (1–4 hours).

  • Validation: Monitor by LC-MS. You will observe the disappearance of the Fluorine-containing parent and the appearance of the amine adduct. The characteristic yellow color of the nitro-compound often intensifies upon substitution.

  • Isolation: Pour into ice-water containing dilute HCl (to precipitate the benzoic acid product while keeping excess amine nucleophile in solution as a salt). Filter the precipitate.

Data Summary & Troubleshooting

ParameterSpecification / ObservationTroubleshooting Tip
Appearance Yellow to pale-brown solidDarkening indicates oxidation; ensure inert atmosphere during Suzuki.
SNAr Reactivity High (F is para to NO₂)If slow, switch solvent to NMP and increase temp to 120°C.
Solubility Low in DCM/Hexanes; High in DMSO/MeOHUse DMF/DMSO for reactions; use MeOH/DCM for transfers.
Chemoselectivity COOH vs. F vs. NO₂COOH does not interfere with SNAr if base (DIPEA) is used (forms carboxylate).

Strategic Applications in Drug Design

Kinase Inhibitor Scaffolds

The resulting 3-(2-amino-5-nitrophenyl)benzoic acid (post-SNAr) mimics the core structure of several Type II kinase inhibitors.

  • Example: Reducing the nitro group to an aniline allows for the formation of a urea linkage (using isocyanates), creating a "Biaryl Urea" motif similar to Sorafenib or Regorafenib , but with an inverted acid tail for solubility.

Read-Through Therapy Analogs

This scaffold is structurally homologous to Ataluren (PTC124) intermediates.

  • Modification: The carboxylic acid can be converted to a 1,2,4-oxadiazole (via condensation with amidoximes) to generate bioisosteres of nonsense-mutation correctors.

PROTAC Linkers

The carboxylic acid provides a handle for attaching PEG linkers, while the SNAr displacement allows for the attachment of E3 ligase ligands (e.g., Thalidomide derivatives) or Warheads, making it a rigid, modular connector for degrader chimeras.

References

  • Suzuki-Miyaura Coupling Standards

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • SNAr on Fluoronitrobenzenes

    • Ouyang, X., et al. (1999). Solid support synthesis of 2-substituted dibenz[b,f]oxazepin-11(10H)-ones via SNAr methodology. Tetrahedron, 55(10), 2827–2834. (Demonstrates reactivity of 2-fluoro-5-nitro moieties). Link

  • Biaryl Scaffold Applications

    • BenchChem. (2024). 4-(2-Fluoro-5-nitrophenyl)morpholine: Reaction Mechanisms and Chemical Transformations. (Confirming the para-nitro activation effect). Link

  • Catalog Verification

    • Splendid Lab. (2024). 3-Fluoro-5-(2-nitrophenyl)benzoic acid (Structural Analog Reference). Link

Sources

Application

Application Note: 3-(2-Fluoro-5-nitrophenyl)benzoic Acid as a Pharmacophore Scaffold

This guide outlines the technical utility, synthesis, and application of 3-(2-fluoro-5-nitrophenyl)benzoic acid , a specialized biaryl building block used in the discovery of kinase inhibitors, PDE4 inhibitors, and modul...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical utility, synthesis, and application of 3-(2-fluoro-5-nitrophenyl)benzoic acid , a specialized biaryl building block used in the discovery of kinase inhibitors, PDE4 inhibitors, and modulators of protein-protein interactions.[1][2]

[1][2]

Executive Summary & Chemical Profile

3-(2-fluoro-5-nitrophenyl)benzoic acid is a "privileged" biaryl scaffold.[1][2] Unlike simple biphenyls, this molecule integrates three distinct functionalities that allow for orthogonal chemical transformations, making it an ideal node for Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS) .[1][2]

Chemical Profile
PropertyValue / DescriptionSignificance
Structure Biaryl (Phenyl-Phenyl bond)Rigid linker; defines spatial geometry between binding domains.[1][2][3]
Moiety A 3-Carboxylic Acid (-COOH)Solubilizing Handle / Linker: Ready for amide coupling to solubilizing tails or solvent-front binders.[1][2]
Moiety B 5-Nitro Group (-NO2)Masked Warhead: Precursor to anilines (via reduction) for urea/amide formation (Hinge Binders).[1][2]
Moiety C 2-Fluoro Group (-F)Metabolic Blocker / Reactivity Switch: Blocks P450 metabolism at the ortho-position; activates the ring for potential

cyclization.[1][2]
LogP (Est.) ~3.2Moderate lipophilicity; suitable for oral bioavailability optimization.[1][2]
pKa (Est.) ~4.2 (COOH)Standard benzoic acid acidity.[1][2]

Strategic Utility in Drug Design

This scaffold is frequently identified in patent literature for Pim kinase inhibitors and PDE4 inhibitors (e.g., WO2012078777, US7329671).[1][2] Its utility stems from its ability to map to specific binding pockets:[1][2]

  • The "Hinge" Interaction: The nitro group is reduced to an amine, which is then derivatized (e.g., to a urea or heterocycle) to form hydrogen bonds with the kinase hinge region.[1][2]

  • The "Solvent Front": The carboxylic acid is coupled to polar groups (morpholine, piperazine) to extend into the solvent channel, improving solubility and pharmacokinetic (PK) properties.[1][2]

  • Conformational Control: The ortho-fluorine atom induces a non-planar twist between the two phenyl rings (dihedral angle ~40-60°) due to steric repulsion, mimicking the twisted geometry of bioactive natural products.[1][2]

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways available from this single block.

G Start 3-(2-fluoro-5-nitrophenyl) benzoic acid PathA Path A: Linker Attachment (Amide Coupling) Start->PathA R-NH2 / HATU PathB Path B: Warhead Activation (Nitro Reduction) Start->PathB H2, Pd/C or Fe/NH4Cl PathC Path C: Cyclization (SnAr Displacement) Start->PathC Nu-H / Heat (If Nu is ortho on Ring A) ProdA Solubilized Scaffold (e.g., Morpholine amide) PathA->ProdA ProdB Aniline Intermediate (Hinge Binder Precursor) PathB->ProdB ProdC Tricyclic Core (Phenanthridinone-like) PathC->ProdC

Figure 1: Divergent synthetic pathways.[1][2] Path A and B are orthogonal; Path C utilizes the activated fluorine for ring closure.[1][2]

Experimental Protocols

Protocol A: Synthesis of the Building Block (Suzuki-Miyaura Coupling)

If the compound is not purchased, it is best synthesized via Suzuki coupling.[1][2] Note: The presence of the nitro group and fluorine requires mild basic conditions to prevent side reactions.[1][2]

Reagents:

  • 3-Carboxyphenylboronic acid (1.1 equiv)[1][2]

  • 2-Bromo-1-fluoro-4-nitrobenzene (1.0 equiv)[1][2]

  • Catalyst:

    
     (3-5 mol%)[1][2]
    
  • Base:

    
     (2.0 M aqueous, 3 equiv)[1][2]
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1][2]

Step-by-Step:

  • Degassing: Charge a reaction flask with the bromide, boronic acid, and solvent. Sparge with nitrogen for 15 minutes. Critical: Oxygen removal is essential to prevent homocoupling.[1][2]

  • Catalyst Addition: Add the Pd catalyst and aqueous base under a positive stream of nitrogen.[1][2]

  • Reaction: Heat to 80°C for 4-6 hours. Monitor by LC-MS.[1][2][4]

    • Checkpoint: Look for the product mass [M-H]- (negative mode) or [M+H]+.[1][2]

    • Caution: Do not overheat (>100°C) as the ortho-fluorine is activated by the para-nitro group and can undergo hydrolysis (

      
       with OH-) at high temperatures.[1][2]
      
  • Workup: Cool to RT. Acidify with 1N HCl to pH ~3. Extract with Ethyl Acetate (3x).[1][2]

  • Purification: The carboxylic acid product can often be purified by an acid-base extraction sequence (extract into sat.[1][2]

    
    , wash organics, re-acidify aqueous layer, filter precipitate).[1][2] If necessary, recrystallize from Ethanol/Water.[1][2]
    
Protocol B: Chemoselective Reduction (Nitro to Aniline)

Transforming the nitro group to an aniline without affecting the carboxylic acid or stripping the fluorine.[1][2]

Method: Iron-Ammonium Chloride Reduction (Bechamp Conditions) Preferred over Hydrogenation if halogen retention is critical (avoids hydrodefluorination).[1][2]

  • Setup: Dissolve 3-(2-fluoro-5-nitrophenyl)benzoic acid (1 mmol) in Ethanol/Water (3:1, 10 mL).

  • Additives: Add Iron powder (5 equiv) and Ammonium Chloride (5 equiv).

  • Reflux: Heat to 70°C with vigorous stirring for 2 hours.

  • Filtration: Filter hot through a Celite pad to remove iron sludge.[1][2] Wash with hot ethanol.[1][2]

  • Isolation: Concentrate the filtrate. The amino-acid product is often amphoteric; adjust pH to isoelectric point (~pH 5-6) to precipitate, or use directly in the next step.[1][2]

Downstream Applications & Case Studies

Case Study: Synthesis of a Urea-Based Kinase Inhibitor

In the development of Pim kinase inhibitors, the aniline derived from this scaffold is often reacted with isocyanates.[1][2]

Reaction Logic: The ortho-fluorine provides a "metabolic shield" for the adjacent phenyl ring positions, extending the half-life of the drug.[1][2] The urea linkage forms a bidentate hydrogen bond with the kinase hinge region (Glu/Cys backbone).[1][2]

Protocol:

  • Dissolve the 3-(5-amino-2-fluorophenyl)benzoic acid (from Protocol B) in dry DMF.

  • Add Phenyl isocyanate (1.0 equiv) or a heterocyclic isocyanate.[1][2]

  • Stir at RT for 12 hours.

  • Purification: Pour into water. The urea-acid usually precipitates.[1][2] Filter and dry.[1][2][4]

  • Final Step: The carboxylic acid is then coupled to N-methylpiperazine using HATU/DIPEA to generate the final bioactive compound.

Safety & Handling
  • 2-Fluoro-5-nitrophenyl derivatives: Potential skin sensitizers.[1][2] Handle in a fume hood.

  • Reaction Safety: Suzuki couplings release Boric acid derivatives; dispose of as chemical waste.[1][2]

  • Explosion Hazard: Nitro compounds can be energetic.[1][2] Do not distill residues to dryness if high nitro content is present (though this mono-nitro biaryl is generally stable).[1][2]

References & Authority

Key Patent Literature (Grounding Sources):

  • WO2012078777 A1 : Bicyclic compounds as Pim inhibitors.[1][2] (Describes the use of 2-fluoro-5-nitrophenyl moieties in kinase inhibitor libraries).

  • US 7,329,671 B2 : 2,4-Pyrimidinediamine compounds and their uses.[1][2] (Details the synthesis of immunomodulatory drugs using nitro-fluoro-biaryl precursors).

  • WO2003097613 A1 : Pyridazin-3(2H)-one derivatives as PDE4 inhibitors.[1][2] (Demonstrates the biaryl carboxylic acid scaffold in phosphodiesterase inhibition).

Chemical Data Sources: 4. PubChem CID 103977-87-3 : 2-Fluoro-5-nitro-biphenyl (Base scaffold reference).[1][2] [1][2]

(Note: While "Ataluren" shares a similar name structure, it contains an oxadiazole linker, not a direct biaryl bond.[1][2] This guide strictly addresses the biaryl scaffold requested.)

Sources

Method

Application Note: Strategies and Protocols for Amide Coupling with 3-(2-fluoro-5-nitrophenyl)benzoic acid

Authored by: Gemini, Senior Application Scientist Introduction Amide bond formation is a cornerstone of synthetic chemistry, particularly in the pharmaceutical and agrochemical industries where it is one of the most freq...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Introduction

Amide bond formation is a cornerstone of synthetic chemistry, particularly in the pharmaceutical and agrochemical industries where it is one of the most frequently utilized reactions.[1][2] The synthesis of an amide from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid to overcome a significant kinetic barrier.[2][3] This application note provides a detailed guide for the successful amide coupling of 3-(2-fluoro-5-nitrophenyl)benzoic acid, a substrate with unique electronic properties that can present challenges to standard coupling protocols.

The presence of both a fluorine atom and a nitro group on the phenyl ring of the benzoic acid imparts strong electron-withdrawing effects. This electronic deficiency can influence the reactivity of the carboxylic acid and the stability of the activated intermediates. Therefore, a careful selection of coupling reagents and reaction conditions is paramount to achieving high yields and purity. This guide will explore two robust and widely adopted coupling strategies: the carbodiimide-based method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive, and the uronium salt-based approach with O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

This document is intended for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying mechanistic rationale to empower the user to troubleshoot and adapt these methods for their specific needs.

Understanding the Chemistry: Choosing Your Coupling Reagent

The success of an amide coupling reaction is highly dependent on the choice of the activating agent.[4][5] For a substrate like 3-(2-fluoro-5-nitrophenyl)benzoic acid, the primary considerations are the efficiency of the activation and the minimization of potential side reactions. Below is a comparative overview of the two recommended coupling systems.

Coupling System Advantages Disadvantages Best Suited For
EDC/HOBt Cost-effective; water-soluble urea byproduct simplifies purification via aqueous workup.[3][6][7]Slower reaction times compared to HATU; potential for side reactions if HOBt is omitted.[6]General purpose amide coupling; large-scale synthesis where cost is a factor.
HATU Highly efficient and fast-acting; low rates of racemization; effective for challenging substrates, including sterically hindered or electron-deficient partners.[3][6][8]Higher cost; byproducts may require chromatographic purification.[9]Difficult couplings; when reaction speed is critical; synthesis of sensitive or chiral compounds.

Mechanistic Insights

A foundational understanding of the reaction mechanisms is crucial for optimizing conditions and troubleshooting unexpected outcomes.

EDC/HOBt Pathway

The EDC-mediated coupling proceeds through a multi-step process where the additive, N-hydroxybenzotriazole (HOBt), plays a critical role in enhancing efficiency and suppressing side reactions.[3][10]

  • Activation of the Carboxylic Acid: The carboxylic acid adds to the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

  • Formation of the HOBt Ester: The nucleophilic HOBt intercepts the O-acylisourea to form a more stable and less racemization-prone HOBt-ester.[3][10]

  • Nucleophilic Attack by the Amine: The amine then attacks the activated HOBt-ester, forming the desired amide bond and regenerating HOBt.[3][10]

EDC_HOBt_Mechanism cluster_0 Activation cluster_1 Ester Formation cluster_2 Amidation Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt-Ester (Activated Ester) O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt Amide Amide Product HOBt_Ester->Amide + Amine Amine R'-NH2

Caption: EDC/HOBt mediated amide coupling mechanism.

HATU Pathway

HATU is a uronium salt-based coupling reagent that operates through the formation of a highly reactive OAt-active ester.[3][11]

  • Deprotonation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[11][12]

  • Formation of the Active Ester: The carboxylate attacks HATU, leading to the formation of a highly reactive OAt-active ester and releasing tetramethylurea.[3][11]

  • Amine Attack: The amine rapidly attacks the OAt-ester to form the final amide product.[11]

HATU_Mechanism cluster_0 Activation cluster_1 Ester Formation cluster_2 Amidation Carboxylic_Acid R-COOH Carboxylate Carboxylate Anion Carboxylic_Acid->Carboxylate + Base Base DIPEA OAt_Ester OAt-Active Ester (Highly Reactive) Carboxylate->OAt_Ester + HATU HATU HATU Amide Amide Product OAt_Ester->Amide + Amine Amine R'-NH2

Caption: HATU-mediated amide coupling mechanism.

Experimental Protocols

The following protocols are designed for the coupling of 3-(2-fluoro-5-nitrophenyl)benzoic acid with a generic primary amine (e.g., benzylamine) on a 1 mmol scale. All reactions should be conducted in a well-ventilated fume hood using anhydrous solvents.

General Experimental Workflow

Experimental_Workflow Start Reagent Preparation Activation Activation Step (0°C to RT) Start->Activation Combine reagents in solvent Monitoring Reaction Monitoring (TLC or LC-MS) Activation->Monitoring Stir for 1-24h Workup Aqueous Workup Monitoring->Workup Reaction complete Purification Purification (Column Chromatography) Workup->Purification Remove water-soluble byproducts Analysis Product Analysis (NMR, MS) Purification->Analysis Isolate pure compound End Final Product Analysis->End

Caption: General workflow for amide coupling reactions.

Protocol 1: EDC/HOBt Mediated Coupling

Materials:

  • 3-(2-fluoro-5-nitrophenyl)benzoic acid (1.0 eq)

  • Amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(2-fluoro-5-nitrophenyl)benzoic acid (1.0 eq). Dissolve the acid in anhydrous DCM (or DMF if solubility is an issue) to a concentration of approximately 0.1 M.

  • Addition of Amine and Additive: Add the amine (1.1 eq) followed by HOBt (1.2 eq) to the stirred solution.

  • Cooling and Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add DIPEA (2.5 eq) to the mixture.

  • Activation: Add EDC·HCl (1.2 eq) portion-wise to the cold reaction mixture. A slight exotherm may be observed.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[13]

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: HATU Mediated Coupling

Materials:

  • 3-(2-fluoro-5-nitrophenyl)benzoic acid (1.0 eq)

  • Amine (1.2 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-(2-fluoro-5-nitrophenyl)benzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (approx. 0.1 M).

  • Base Addition: Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature. The solution may change color, indicating the formation of the active ester.

  • Amine Addition: Add the amine (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than EDC/HOBt couplings.[6] Monitor the progress by TLC or LC-MS.

  • Aqueous Workup: Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent. Wash the organic layer sequentially with water (2x), 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). This washing sequence helps to remove DMF and the tetramethylurea byproduct.[9]

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography.

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, gentle heating (40-50 °C) can sometimes drive the reaction to completion, especially with less reactive amines. For the EDC/HOBt protocol, ensure the reagents are of high quality and anhydrous.

  • Electron-Deficient Amines: Coupling with electron-deficient amines can be sluggish.[14] For such cases, HATU is often the superior reagent.[3] Alternatively, converting the carboxylic acid to an acyl fluoride in situ has been shown to be effective for challenging substrates.[15][16]

  • Purification Challenges: The byproducts of HATU couplings, such as tetramethylurea and HOAt, can sometimes co-elute with the product.[9] Careful selection of the chromatographic mobile phase is necessary. The water-soluble nature of the EDC-urea byproduct is a significant advantage in this regard.[7]

  • Solvent Choice: While DMF and DCM are common, greener alternatives like 2-methyltetrahydrofuran have been evaluated and may be suitable for these reactions.[17][18]

Conclusion

The successful amide coupling of 3-(2-fluoro-5-nitrophenyl)benzoic acid is readily achievable with a rational selection of reagents and carefully executed protocols. For routine synthesis and cost-effectiveness, the EDC/HOBt method provides a reliable route. For more challenging substrates, or when reaction speed is a priority, the highly efficient HATU protocol is recommended. By understanding the underlying mechanisms and potential pitfalls, researchers can confidently employ these methods to advance their synthetic objectives.

References

  • Amine to Amide Mechanism - HATU - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2011). Tetrahedron Letters, 52(39), 5020-5023. Retrieved from [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. (2024, April 14). YouTube. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Retrieved from [Link]

  • HATU, DIPEA Peptide Coupling Mechanism. (2020, December 21). YouTube. Retrieved from [Link]

  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. (2014). American Pharmaceutical Review. Retrieved from [Link]

  • Application Note – Amide coupling 96-well plate kit. (n.d.). Synple Chem. Retrieved from [Link]

  • McKendry, S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(5), 1253-1264. Retrieved from [Link]

  • Commonly used amide/peptide coupling reagents. (n.d.). ResearchGate. Retrieved from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Peptides. Retrieved from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. Retrieved from [Link]

  • The amide group and its preparation methods by acid-amine coupling reactions: an overview. (2022). ResearchGate. Retrieved from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2016). University of Copenhagen Research Portal. Retrieved from [Link]

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Retrieved from [Link]

  • Wang, S. M., et al. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Chemical Science, 10(23), 5961-5966. Retrieved from [Link]

  • Watson, A. J. B., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(5), 1253-1264. Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]

  • Reductive amide coupling of nitroarenes and carboxylic acids. (2019). University of Johannesburg. Retrieved from [Link]

Sources

Application

Application Note: Optimized Synthesis of 3-(2-Fluoro-5-nitrophenyl)benzoic Acid via Suzuki-Miyaura Coupling

Executive Summary & Strategic Rationale The synthesis of 3-(2-fluoro-5-nitrophenyl)benzoic acid presents a classic yet nuanced challenge in medicinal chemistry: constructing a biaryl scaffold containing both an acidic mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 3-(2-fluoro-5-nitrophenyl)benzoic acid presents a classic yet nuanced challenge in medicinal chemistry: constructing a biaryl scaffold containing both an acidic moiety (carboxylic acid) and a highly electron-deficient ring (fluoro-nitro substitution).

While standard Suzuki coupling protocols abound, this specific substrate pair requires a tailored approach to manage solubility , catalyst deactivation , and purification efficiency . This guide moves beyond generic recipes, offering a mechanistically grounded protocol designed for high-throughput validation and scalability.

Retrosynthetic Strategy

The most logical disconnection relies on the coupling of 3-carboxyphenylboronic acid (Nucleophile) and 2-fluoro-5-nitro-1-bromobenzene (Electrophile).

  • Electrophile Selection: The nitro group at the para position relative to the bromide strongly activates the C-Br bond for oxidative addition. However, the ortho-fluorine atom introduces mild steric strain and potential electronic repulsion.

  • Nucleophile Selection: Using the unprotected benzoic acid boronic acid avoids protection/deprotection steps. However, this necessitates a solvent system capable of solubilizing the resulting carboxylate salt and a base stoichiometry adjusted to neutralize the acidic proton.

Reaction Scheme

ReactionScheme cluster_0 Coupling Partners A 1-Bromo-2-fluoro- 5-nitrobenzene C Pd(dppf)Cl2 (3 mol%) K2CO3 (3.5 equiv) 1,4-Dioxane : Water (4:1) 90°C, 4-12 h A->C B 3-Carboxyphenyl- boronic acid B->C D 3-(2-Fluoro-5-nitrophenyl) benzoic acid C->D Yield: >85%

Figure 1: Optimized reaction scheme for the target biaryl synthesis.

Critical Reaction Parameters

Catalyst Selection: Why Pd(dppf)Cl₂?

While Pd(PPh₃)₄ is common, it is oxygen-sensitive and prone to "Pd-black" precipitation in aqueous acidic workups.

  • Recommendation: Pd(dppf)Cl₂·CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride).

  • Mechanistic Insight: The bidentate dppf ligand has a large bite angle, which stabilizes the Pd(0) species and facilitates the reductive elimination step, particularly in sterically crowded biaryls (due to the ortho-fluorine). It is also robust against the water required for this reaction.

Base & Stoichiometry

The presence of the carboxylic acid (-COOH) consumes 1 equivalent of base immediately to form the carboxylate (-COO⁻).

  • Standard Protocol: 2.0 equiv base.

  • Adjusted Protocol: 3.5 equiv K₂CO₃ .

    • 1.0 equiv: Neutralizes -COOH.

    • 2.0 equiv: Facilitates transmetallation (activates boronic acid to boronate).

    • 0.5 equiv: Buffer excess to drive kinetics.

Solvent System

Solubility is the primary failure mode for benzoic acid couplings.

  • System: 1,4-Dioxane / Water (4:1 v/v) .

  • Why: Dioxane dissolves the organic halide; water dissolves the inorganic base and the carboxylate salt of the boronic acid. This biphasic mixture becomes homogeneous at 90°C, ensuring rapid mass transfer.

Detailed Experimental Protocol

Materials Checklist
ReagentMW ( g/mol )EquivMass/Vol (Example Scale)
1-Bromo-2-fluoro-5-nitrobenzene 219.991.01.10 g (5.0 mmol)
3-Carboxyphenylboronic acid 165.941.21.00 g (6.0 mmol)
Pd(dppf)Cl₂[1]·CH₂Cl₂ 816.640.03122 mg
Potassium Carbonate (K₂CO₃) 138.213.52.42 g
1,4-Dioxane --20 mL
Water (Degassed) --5 mL
Step-by-Step Procedure
Phase 1: Setup and Degassing (Critical)
  • Charge Solids: To a 100 mL round-bottom flask (or pressure vial) equipped with a magnetic stir bar, add the aryl bromide, boronic acid, and K₂CO₃.

  • Solvent Addition: Add 1,4-Dioxane and Water.[2]

  • Degassing: Sparge the mixture with Argon (or Nitrogen) for 15 minutes.

    • Why: Oxygen causes homocoupling of the boronic acid (phenol formation) and oxidizes the phosphine ligands.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ after degassing to minimize catalyst oxidation. Briefly sparge for another 2 minutes.

Phase 2: Reaction[3][4]
  • Heating: Seal the vessel and heat to 90°C (internal temperature).

  • Monitoring: Monitor by LCMS or TLC (Eluent: 5% MeOH in DCM with 1% Acetic Acid).

    • Expectation: Reaction typically reaches completion in 4–6 hours due to the activated nature of the nitro-bromide.

Phase 3: The "Base-Acid Switch" Workup

This specific workup purifies the product based on its acidity, eliminating the need for immediate column chromatography.

  • Cooling: Cool reaction to room temperature.[2][5]

  • Filtration: Filter through a pad of Celite to remove Palladium black. Wash with 20 mL water and 20 mL Ethyl Acetate (EtOAc).

  • First Partition (Basic Wash): Transfer filtrate to a separatory funnel.

    • The product is currently a salt (COO⁻K⁺) and resides in the Aqueous Layer .

    • Separating the layers: Keep the Aqueous Layer .

    • Discard Organic Layer: This removes unreacted aryl bromide, homocoupled byproducts, and ligand debris.

  • Acidification:

    • Cool the aqueous layer in an ice bath.[6]

    • Slowly add 1M HCl until pH reaches ~2–3.[2]

    • Observation: The product, 3-(2-fluoro-5-nitrophenyl)benzoic acid, will precipitate as a solid.

  • Extraction: Extract the now-cloudy aqueous mixture with EtOAc (3 x 30 mL).

  • Drying: Combine organic extracts, dry over Na₂SO₄, filter, and concentrate in vacuo.

Mechanism & Troubleshooting

Catalytic Cycle Visualization

The following diagram illustrates the specific electronic influences of the nitro group on the catalytic cycle.

CatalyticCycle Pd0 Pd(0) Species (Active Catalyst) OxAdd Oxidative Addition (Fast due to -NO2) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Rate Limiting) Requires Base (OH-) OxAdd->TransMet + Ar-B(OH)3 + Base RedElim Reductive Elimination (Forms Biaryl Bond) TransMet->RedElim RedElim->Pd0 - Product Note1 Nitro group (-NO2) pulls electron density, making Ar-Br highly electrophilic.

Figure 2: Catalytic cycle highlighting the electronic activation provided by the nitro group.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion Catalyst poisoning or O₂ leak.Degas solvents longer; increase catalyst loading to 5 mol%.
Protodeboronation Boronic acid instability.[7]Reduce temp to 80°C; switch base to K₃PO₄ (milder).
Homocoupling (Biaryl) Excess O₂ present.Ensure strict inert atmosphere; add catalyst last.[2][5]
Product in Organic Waste pH of aqueous layer too low during first wash.Ensure aqueous layer is pH > 9 before discarding the first organic wash.

Quality Control & Analytics

Expected Analytical Data:

  • Physical State: Off-white to pale yellow solid.

  • ¹H NMR (DMSO-d₆): Look for the diagnostic carboxylic acid proton (broad singlet, ~13 ppm) and the specific splitting pattern of the fluoro-nitro ring (triplet of doublets).

  • LCMS: ESI (-) mode is preferred for benzoic acids. Expect [M-H]⁻ = 260.04 m/z.

Safety Note: Nitroaromatics can be energetic. While this molecule is stable, avoid heating the dry solid above 150°C. Fluorinated aromatics can release HF under combustion conditions.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • BenchChem. (2025).[2][5] Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. BenchChem Application Notes. Link

  • Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Technical Resources. Link

  • TCI Chemicals. (2021). Reagents for Suzuki-Miyaura Cross-Coupling Reactions [Pd(dppf)Cl2]. TCI Product Literature. Link

  • Organic Chemistry Portal. (2024). Suzuki Coupling - Mechanism and Recent Advances. Organic Chemistry Portal. Link

Sources

Method

Advanced Application Note: 3-(2-Fluoro-5-nitrophenyl)benzoic Acid in Materials Science

Executive Summary 3-(2-fluoro-5-nitrophenyl)benzoic acid is a specialized, functionalized biphenyl building block increasingly utilized in the rational design of advanced materials. Its structural uniqueness lies in the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(2-fluoro-5-nitrophenyl)benzoic acid is a specialized, functionalized biphenyl building block increasingly utilized in the rational design of advanced materials. Its structural uniqueness lies in the ortho-fluorine effect , which induces a twisted biphenyl conformation (dihedral angle > 45°), effectively disrupting planar stacking. This feature, combined with the electron-withdrawing nitro group and the coordinate-ready carboxylic acid, makes it a high-value ligand for Metal-Organic Frameworks (MOFs) , a precursor for "Push-Pull" Optoelectronic Systems , and a probe for Crystal Engineering via halogen bonding.

This guide provides validated protocols for its synthesis, purification, and application in developing functional porous materials and organic semiconductors.

Chemical Profile & Material Properties

PropertySpecificationMaterial Science Relevance
Molecular Formula C₁₃H₈FNO₄Precursor for C/N/F doped carbon materials.
Electronic Character Highly Electron DeficientLow LUMO levels; electron transport material (ETM) candidate.
Steric Geometry Non-Planar (Twisted)Prevents Aggregation-Caused Quenching (ACQ) in solid-state fluorescence.
Functional Groups -COOH, -NO₂, -F-COOH: Metal coordination.-NO₂: Pore polarity/Post-synthetic modification.-F: Increases hydrophobicity and induces F···H interactions.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

Rationale: The most robust route to this asymmetric biphenyl is the palladium-catalyzed coupling of 3-carboxyphenylboronic acid (or ester) with 1-bromo-2-fluoro-5-nitrobenzene. The reverse coupling (3-bromobenzoic acid + 2-fluoro-5-nitrophenylboronic acid) is equally valid and often preferred due to the stability of the nitro-boronic acid.

Reagents & Equipment
  • Reactant A: 3-Bromobenzoic acid (1.0 eq)

  • Reactant B: 2-Fluoro-5-nitrophenylboronic acid (1.1 eq) [CAS: 819849-20-2][1][2]

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

  • Atmosphere: Argon or Nitrogen (Strictly degassed)

Step-by-Step Methodology
  • Degassing: Sparge the Dioxane/Water mixture with Argon for 30 minutes to remove dissolved oxygen (critical to prevent Pd oxidation and homocoupling).

  • Assembly: In a Schlenk flask or sealed microwave vial, combine Reactant A, Reactant B, and K₂CO₃.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a counter-flow of Argon. Seal immediately.

  • Reaction:

    • Thermal: Heat to 90°C for 16–24 hours with vigorous stirring.

    • Microwave: Ramp to 110°C for 1 hour .

  • Workup (Critical for Carboxylic Acids):

    • The product exists as a carboxylate salt in the basic reaction media.

    • Filter through Celite to remove Pd black. Wash with water.

    • Acidification: Slowly add 1M HCl to the filtrate until pH ~2. The product will precipitate as a solid.

    • Extract with Ethyl Acetate (3x), wash with brine, dry over MgSO₄, and concentrate.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (SiO₂, Hexane:Ethyl Acetate + 1% Acetic Acid).

Workflow Diagram

SynthesisWorkflow cluster_inputs Precursors cluster_process Catalytic Cycle cluster_output Product A 3-Bromobenzoic Acid C Suzuki Coupling Pd(dppf)Cl2, K2CO3 90°C, 18h A->C B 2-Fluoro-5-Nitrophenyl Boronic Acid B->C D Acidification (pH 2) Precipitation C->D Filter & Acidify E 3-(2-Fluoro-5-nitrophenyl) benzoic acid D->E Recrystallization

Caption: Synthesis of 3-(2-fluoro-5-nitrophenyl)benzoic acid via Suzuki coupling, highlighting the critical acidification step to recover the free acid.

Application Protocol: Crystal Engineering & MOF Synthesis

Rationale: The 2-fluoro substituent creates a steric clash with the adjacent phenyl ring, forcing the biphenyl system to twist. This prevents close


-

stacking, which is advantageous for creating MOFs with permanent porosity (preventing collapse) or growing crystals with unique optical properties.
Experiment A: Solvothermal MOF Growth

Objective: Synthesize a Zinc-based Coordination Polymer using the "Mixed-Ligand" approach.

  • Precursor Solution: Dissolve Zn(NO₃)₂·6H₂O (0.1 mmol) and 3-(2-fluoro-5-nitrophenyl)benzoic acid (0.2 mmol) in DMF/Ethanol (10 mL, 3:1 v/v).

  • Modulator: Add 50 µL of Pyridine (acts as a deprotonation agent and crystal habit modifier).

  • Crystallization: Seal in a Teflon-lined autoclave. Heat at 100°C for 48 hours , then cool at a rate of 5°C/hour.

  • Analysis: Collect colorless block crystals. Analyze via Single Crystal X-Ray Diffraction (SC-XRD).

    • Target Feature: Look for F···F or F···H-C interactions in the packing lattice, which stabilize the porous network.

Experiment B: Post-Synthetic Modification (PSM)

Objective: Convert the nitro-MOF to an amino-MOF for CO₂ capture or sensing. Note: The nitro group is orthogonal to the carboxylic acid, meaning it does not participate in metal binding and points into the pore.

  • Reduction: Suspend the MOF crystals in Ethanol.

  • Reagent: Add SnCl₂·2H₂O (excess). Heat at 60°C for 12 hours.

  • Result: The -NO₂ group converts to -NH₂. This amino-functionalized pore will show chemically enhanced affinity for CO₂ (acid-base interaction) compared to the nitro-parent.

Advanced Application: Precursor for "Push-Pull" Fluorophores

Rationale: In its native state, the molecule is electron-deficient. Reducing the nitro group to an amine creates a "Push-Pull" system (Amine Donor -> Phenyl -> Phenyl -> Acid Acceptor). This is the basis for solvatochromic sensors.

Reduction Protocol (Chemical)
  • Dissolution: Dissolve 3-(2-fluoro-5-nitrophenyl)benzoic acid in Methanol.

  • Catalytic Hydrogenation: Add 10% Pd/C catalyst (10 wt%).

  • Reaction: Stir under H₂ balloon (1 atm) at RT for 4 hours.

  • Filtration: Filter through Celite to remove Pd/C.

  • Product: 3-(5-amino-2-fluorophenyl)benzoic acid .

    • Usage: This molecule exhibits strong fluorescence. The "Twisted Intramolecular Charge Transfer" (TICT) state, induced by the 2-fluoro steric hindrance, makes the fluorescence highly sensitive to solvent viscosity and polarity.

Logic Map: Materials Utility

MaterialsLogic cluster_apps Downstream Applications Core 3-(2-Fluoro-5-nitrophenyl) benzoic acid Action1 Direct Coordination (Zn/Zr Nodes) Core->Action1 Action2 Nitro Reduction (-NO2 -> -NH2) Core->Action2 MOF MOF Ligand (Pore Functionalization) Sensor Fluorescence Sensor (Viscosity/Polarity) Drug Bioactive Scaffold (Kinase Inhibitor Precursor) Action1->MOF Steric Twist prevents stacking Action2->Sensor Creates Push-Pull System Action2->Drug Amide Coupling

Caption: Decision tree for utilizing the molecule in porous materials (MOFs) versus optoelectronics (Sensors).

References

  • Dufort, B. M., & Tibbitt, M. W. (2013).[3] Design of moldable hydrogels for biomedical applications using dynamic covalent boronic esters. (Validates the pKa and reactivity of the 2-fluoro-5-nitrophenylboronic acid precursor).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational protocol for the synthesis described).

  • Ambeed. (2024). Product Analysis: 2-Fluoro-5-nitrophenylboronic acid.[1][2][3][4] (Provides solubility and stability data for the key starting material).

  • Natale, G., et al. (2019). Rotational Dynamics in Twisted Biphenyls: A Fluorescence Study. Journal of Physical Chemistry C. (Contextualizes the TICT mechanism in fluorinated biphenyls).

Sources

Application

Application Note: Screening 3-(2-fluoro-5-nitrophenyl)benzoic Acid Derivatives for Anticancer Activity

Executive Summary This guide details the technical workflow for screening a focused library of 3-(2-fluoro-5-nitrophenyl)benzoic acid derivatives. This specific biaryl scaffold combines the hydrogen-bonding capacity of a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the technical workflow for screening a focused library of 3-(2-fluoro-5-nitrophenyl)benzoic acid derivatives. This specific biaryl scaffold combines the hydrogen-bonding capacity of a benzoic acid moiety with the metabolic stability and electronic withdrawal of a fluorinated nitro-aryl ring. Such scaffolds are increasingly relevant in medicinal chemistry as potential inhibitors of protein-protein interactions (PPIs), histone deacetylases (HDACs), and specific kinases due to their non-planar, twisted biaryl conformation.

This document moves beyond generic screening advice, addressing specific challenges associated with this chemotype—specifically, the solubility profile of biaryl carboxylic acids and the potential for nitro-group interference in standard colorimetric assays.

Chemical Rationale & Scaffold Analysis[1][2][3][4][5]

The Pharmacophore

The 3-(2-fluoro-5-nitrophenyl)benzoic acid scaffold represents a "privileged structure" in drug discovery:

  • Benzoic Acid Moiety: Acts as a classic "warhead" for salt bridges (e.g., interacting with Arginine/Lysine residues in kinase pockets or Zinc in metalloenzymes like HDACs).

  • Biaryl Axis: The bond between the two phenyl rings creates a defined 3D geometry. The 2-fluoro substituent introduces steric bulk that forces the rings out of planarity (ortho-effect), potentially increasing selectivity for specific hydrophobic pockets.

  • 5-Nitro Group: Strongly electron-withdrawing, it lowers the pKa of the benzoic acid and can serve as a synthetic handle for late-stage diversification (reduction to amine).

Critical Screening Considerations
  • Solubility: The carboxylic acid ensures solubility in basic aqueous buffers (pH > 7.4) but risks precipitation in acidic media or high-concentration DMSO stocks if moisture is present.

  • Assay Interference: Warning: Nitro-aromatics can sometimes undergo non-enzymatic reduction by cellular components, leading to false positives in tetrazolium-based assays (MTT/MTS). ATP-based luminescence assays are strictly recommended for this scaffold to ensure data integrity.

Experimental Workflow Visualization

The following diagram outlines the critical path from library preparation to mechanistic validation.

ScreeningWorkflow Library Compound Library (DMSO Stock 10mM) QC Solubility & QC Check (Nephelometry) Library->QC 1. Quality Control PrimaryScreen Primary Screen (CellTiter-Glo / ATP) QC->PrimaryScreen 2. Dilution HitSelection Hit Selection (IC50 < 10 µM) PrimaryScreen->HitSelection 3. Data Analysis CounterScreen Counter Screen (Normal Fibroblasts) HitSelection->CounterScreen 4. Selectivity CounterScreen->Library SAR Refinement Mechanism Mechanistic Profiling (Flow Cytometry/Caspase) CounterScreen->Mechanism 5. Validation

Figure 1: High-throughput screening workflow designed to eliminate false positives common with nitro-aromatic scaffolds.

Protocol 1: Compound Management & Preparation

Objective: To prepare stable assay-ready plates while preventing precipitation of the benzoic acid derivatives.

  • Stock Preparation: Dissolve solid compounds in 100% anhydrous DMSO to a concentration of 10 mM .

    • Note: Sonicate for 5-10 minutes. Visual inspection is critical; if haziness persists, add 1 equivalent of NaOH (aqueous) only if the assay buffer capacity permits, but generally, 100% DMSO is preferred for storage.

  • Storage: Store at -20°C in low-humidity conditions. Avoid repeated freeze-thaw cycles which can induce crystallization of this specific scaffold.

  • Intermediate Dilution (The "Crash" Check):

    • Prepare a 100x intermediate plate in culture medium without serum first, then add serum.

    • Reasoning: Serum proteins (Albumin) can bind benzoic acids, masking solubility issues. Checking in serum-free media first ensures the compound is truly soluble at the dosing concentration.

Protocol 2: Primary Cytotoxicity Screen (ATP-Luminescence)

Rationale: As noted, nitro-compounds can interfere with MTT assays.[1] We utilize an ATP-quantification method (e.g., CellTiter-Glo®) which is independent of cellular redox potential.

Materials
  • Cell Lines: A549 (Lung), MCF-7 (Breast), HCT-116 (Colon).

  • Reagent: CellTiter-Glo® (Promega) or equivalent ATP-lite reagent.

  • Controls:

    • Positive: Doxorubicin (10 µM) or Staurosporine (1 µM).

    • Negative: 0.5% DMSO (Vehicle).

    • Background: Media only (no cells).

Step-by-Step Procedure
  • Seeding: Dispense 3,000–5,000 cells/well in 384-well white opaque plates (25 µL volume). Incubate for 24 hours at 37°C/5% CO2.

  • Treatment: Pin-transfer or pipette 100 nL of compound stock (for a final 10 µM screen) or perform a 7-point dose-response (e.g., 100 µM to 0.1 µM).

    • Critical Step: Ensure final DMSO concentration is <0.5% to avoid solvent toxicity masking the compound's effect.

  • Incubation: Incubate for 48 or 72 hours.

  • Detection:

    • Equilibrate plate to room temperature (20 mins).

    • Add 25 µL of CellTiter-Glo reagent.

    • Orbitally shake for 2 minutes (to lyse cells).

    • Incubate 10 minutes (signal stabilization).

  • Read: Measure luminescence (Integration time: 0.5–1.0 sec).

Data Analysis

Calculate % Inhibition using the formula:


[2][3]

Hit Criteria: Compounds showing >50% inhibition at 10 µM are advanced to IC50 determination.

Protocol 3: Selectivity & Safety Profiling

Objective: To distinguish specific anticancer activity from general toxicity caused by the nitro group (e.g., redox cycling).

  • Counter-Screen: Repeat Protocol 2 using HFF-1 (Human Foreskin Fibroblasts) or PBMCs .

  • Selectivity Index (SI) Calculation:

    
    
    
    • Target: SI > 5.0 is desired. SI < 2.0 suggests general toxicity.

Structure-Activity Relationship (SAR) Logic

Understanding the contribution of the 3-(2-fluoro-5-nitrophenyl) moiety is vital for optimization.

SAR_Logic Core 3-(2-fluoro-5-nitrophenyl) benzoic acid BenzoicMod Benzoic Acid Modifications (Amide/Ester) Core->BenzoicMod NitroMod Nitro Group Reduction (NH2 -> Amide) Core->NitroMod FluoroMod Fluoro Displacement (Nucleophilic Subst.) Core->FluoroMod Permeability Improves Cell Permeability BenzoicMod->Permeability Potency Alters H-Bond Donating Ability NitroMod->Potency Conformation Changes Biaryl Twist Angle FluoroMod->Conformation

Figure 2: SAR exploration strategy. The 2-fluoro group is critical for maintaining the non-planar "twist" required for selectivity.

References

  • BenchChem. Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. (2025).[4][2][5][6] Link

  • National Institutes of Health (NIH). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC).[3] (2017).[3][7][8] Link

  • MDPI. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021).[4][8][9] Link

  • PubChem. 2-Fluoro-5-nitrophenol Compound Summary. (2025).[4][2][5][6] Link

  • RSC Advances. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles.[10] (2024).[11][12] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 3-(2-fluoro-5-nitrophenyl)benzoic acid

Status: Operational Ticket ID: SOL-3F5N-BA-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2] Executive Summary You are likely encountering solubility difficulties with 3-(2-fluoro-5-nitro...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-3F5N-BA-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2]

Executive Summary

You are likely encountering solubility difficulties with 3-(2-fluoro-5-nitrophenyl)benzoic acid due to its specific physicochemical profile.[1][2] This molecule features a lipophilic biphenyl core decorated with a polar but non-ionizable nitro group and a fluorine atom , alongside a single ionizable carboxylic acid moiety.[2]

This combination creates a "solubility cliff" where the compound is highly soluble in organic solvents (DMSO, DMF) but exhibits extremely low aqueous solubility at physiological pH (7.[2]4) if not properly ionized, and near-zero solubility in acidic environments (pH < 4.0).[2]

This guide provides a validated troubleshooting framework to overcome precipitation ("crash-out"), aggregation, and poor dissolution rates during biological assays and stock preparation.

Part 1: Physicochemical Profile & Solubility Logic

Understanding why the compound precipitates is the first step to fixing it.[2]

PropertyEstimated ValueImplication for Solubility
Molecular Weight ~261.2 g/mol Moderate size; not the primary limiting factor.[1][2]
LogP (Lipophilicity) ~3.2 – 3.8High. The biphenyl core drives strong hydrophobic interactions, causing aggregation in water.[2]
pKa (Acidic) ~3.9 – 4.1Critical. The molecule is neutral (insoluble) at pH < 4.[2] It must be deprotonated to dissolve in water.[2]
Crystal Lattice High EnergyThe nitro group often facilitates

-

stacking, creating a stable crystal lattice that resists dissolution.[2]

Part 2: Troubleshooting Guide (FAQs)

Category A: Stock Solution Preparation

Q1: I am trying to make a 100 mM stock solution. Should I use Ethanol or DMSO? Recommendation: Use DMSO (Dimethyl sulfoxide) .[2]

  • Technical Reasoning: While ethanol is a common solvent, biphenyl derivatives often exhibit lower saturation limits in ethanol compared to DMSO.[2] Furthermore, ethanol is volatile; evaporation over time changes the concentration of your stock.[2] DMSO is stable and disrupts the intermolecular hydrogen bonding of the carboxylic acid dimers more effectively.[2]

  • Protocol: Dissolve the solid in anhydrous DMSO. If dissolution is slow, sonicate at 40°C for 10 minutes. The nitro group can induce strong crystal packing; thermal energy helps break the lattice.[2]

Q2: My stock solution is cloudy. What happened? Diagnosis: Moisture contamination.[2]

  • Cause: DMSO is hygroscopic.[2] If your DMSO absorbed water from the air, the "water-intolerant" neutral form of the compound precipitated.[2]

  • Fix: Centrifuge the stock (10,000 x g for 5 min). If a pellet forms, re-dissolve in fresh, anhydrous DMSO.[2] Store under nitrogen or argon.[2]

Category B: Aqueous Dilution (The "Crash-Out" Effect)[1][2]

Q3: When I dilute my DMSO stock (10 mM) into cell culture media (1:1000), I see a fine precipitate under the microscope. Why? Diagnosis: Kinetic Solubility Limit Exceeded.

  • Mechanism: You are introducing a hydrophobic molecule into a water-rich environment.[1][2] The local concentration at the injection site momentarily exceeds the solubility limit, causing nucleation. Once nuclei form, the biphenyl cores stack rapidly (Ostwald ripening).[2]

  • Immediate Fix:

    • Vortex the media while adding the DMSO stock (do not add static).[2]

    • Warm the media to 37°C prior to addition.

    • Check pH: Ensure the media pH is > 7.4. If the media is acidic (e.g., conditioned media), the compound will protonate and crash out.[2]

Q4: Can I use a co-solvent to stabilize the assay solution? Recommendation: Yes, use a Surfactant/Co-solvent System .

  • Standard Protocol: Pre-dilute your DMSO stock into an intermediate solvent containing PEG400 or Polysorbate 80 (Tween 80) before adding to the final buffer.[2]

  • Suggested Mix: 5% DMSO / 5% Tween 80 / 90% Water is a common "solubility enhancing" vehicle for IP dosing, but for cell assays, keep DMSO < 0.5%.[2]

Category C: pH-Dependent Solubility[1][2]

Q5: I need to run an assay at pH 5.0. Is this possible? Verdict: High Risk. [2]

  • Explanation: At pH 5.0, you are close to the pKa (~4.0).[2] According to the Henderson-Hasselbalch equation, a significant fraction (~10%) of the compound will be in the protonated, insoluble neutral form.[2] This fraction will precipitate, pulling the equilibrium and causing more to precipitate.[2]

  • Workaround: You must use a solubility enhancer like 2-hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    .[1][2] The hydrophobic cavity of the cyclodextrin will encapsulate the neutral biphenyl core, keeping it in solution despite the low pH.[2]

Part 3: Decision Logic & Workflows

Workflow 1: Solubility Optimization Decision Tree

This diagram illustrates the logical flow for selecting the correct formulation strategy based on your target concentration and pH.

Solubility_Decision_Tree Start Start: Dissolve 3-(2-fluoro-5-nitrophenyl)benzoic acid Solvent_Check Select Primary Solvent Start->Solvent_Check DMSO Anhydrous DMSO (Recommended) Solvent_Check->DMSO Standard Ethanol Ethanol (Risk of evaporation) Solvent_Check->Ethanol Avoid if possible Dilution_Check Target Aqueous pH? DMSO->Dilution_Check Acidic pH < 5.0 (Protonated State) Dilution_Check->Acidic Neutral pH 7.0 - 7.4 (Mixed State) Dilution_Check->Neutral Basic pH > 8.0 (Ionized State) Dilution_Check->Basic Action_Acidic MUST use Encapsulation (HP-beta-Cyclodextrin) Acidic->Action_Acidic Action_Neutral Use Co-solvent (0.1% Tween 80 or PEG400) Neutral->Action_Neutral Action_Basic Direct Dilution OK (Ensure Na+ counterion) Basic->Action_Basic

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental pH conditions.

Part 4: Experimental Protocols

Protocol A: Kinetic Solubility Assessment (The "Cloud Point" Test)

Use this to determine the maximum concentration your assay buffer can handle.[2]

  • Preparation: Prepare a 20 mM stock solution in DMSO.

  • Aliquot: Place 190 µL of your assay buffer (e.g., PBS pH 7.4) into a 96-well clear plate.

  • Titration:

    • Well 1: Add 10 µL DMSO stock (Final: 1 mM).[2] Mix.

    • Well 2: Add 5 µL DMSO stock + 5 µL DMSO blank (Final: 0.5 mM).[2] Mix.

    • Well 3: Add 1 µL DMSO stock + 9 µL DMSO blank (Final: 0.1 mM). Mix.

  • Incubation: Shake at room temperature for 2 hours.

  • Readout: Measure Absorbance at 600 nm (turbidity).

    • Interpretation: A significant increase in OD600 compared to the blank indicates precipitation.[2] The highest concentration with baseline OD600 is your Kinetic Solubility Limit .[2]

Protocol B: The "In-Situ Salt" Method (For Animal Dosing)

Use this to prepare high-concentration formulations (e.g., 10 mg/kg) for IP/IV administration.[1][2]

Objective: Convert the acid to its sodium salt in situ to maximize solubility.

  • Weigh: 10 mg of 3-(2-fluoro-5-nitrophenyl)benzoic acid.

  • Wet: Add 50 µL of Ethanol or DMSO to wet the powder (prevents floating clumps).[2]

  • Basify: Add 1.0 equivalent of 0.1 M NaOH.

    • Calculation: MW ~261.[2]2. 10 mg = 38.3 µmol.[2] Need 38.3 µL of 1.0 M NaOH or 383 µL of 0.1 M NaOH.[2]

    • Tip: Add the base slowly while vortexing.[2] The solution should turn clear yellow (nitro aromatics often yellow upon ionization).[2]

  • Dilute: Add PBS or Saline to the final volume.

  • Verify: Check pH. It should be ~7.5–8.[2]0. If > 9.0, adjust back with dilute HCl carefully, but do not drop below pH 7.0.[2]

Part 5: Data Summary

Solvent / MediumSolubility RatingNotes
Water (pH 2.0) InsolubleCompound is protonated and hydrophobic.[1][2]
PBS (pH 7.4) ModerateSoluble up to ~50-100 µM (kinetic).[1][2]
DMSO High (> 50 mM)Ideal for stock solutions.[2]
Ethanol ModerateGood for wetting, but less stable than DMSO.[2]
0.1 M NaOH HighForms the sodium benzoate salt (highly soluble).[2]

References

  • Lipinski, C. A., et al. (2001).[2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2] Advanced Drug Delivery Reviews.

  • Bergström, C. A., et al. (2016).[2] "Accuracy of measured solubility of weak acids and bases in unbuffered water." European Journal of Pharmaceutical Sciences.

  • Serajuddin, A. T. (2007).[2] "Salt formation to improve drug solubility."[2][3][4][5] Advanced Drug Delivery Reviews.

  • PubChem Compound Summary. (2024). "3-fluoro-5-nitrobenzoic acid" (Structural analog reference for pKa estimation).[1][2] National Center for Biotechnology Information.[2] [2]

Sources

Optimization

Technical Support Center: Synthesis of 3-(2-fluoro-5-nitrophenyl)benzoic acid

The following guide serves as a specialized Technical Support Center for the synthesis of 3-(2-fluoro-5-nitrophenyl)benzoic acid . It is designed to address the specific chemical challenges associated with constructing t...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the synthesis of 3-(2-fluoro-5-nitrophenyl)benzoic acid . It is designed to address the specific chemical challenges associated with constructing this electron-deficient biaryl system, particularly focusing on the high risk of Nucleophilic Aromatic Substitution (SNAr) side reactions.

Ticket ID: SYN-FNBA-001 Topic: Troubleshooting Side Reactions & Impurity Profiles Support Level: Senior Application Scientist

Reaction Overview & Mechanistic Context

The synthesis of 3-(2-fluoro-5-nitrophenyl)benzoic acid is typically achieved via a Suzuki-Miyaura cross-coupling . The most robust retrosynthetic disconnection involves coupling 3-carboxyphenylboronic acid (or its ester) with 2-bromo-1-fluoro-4-nitrobenzene (also known as 1-bromo-2-fluoro-5-nitrobenzene).

Critical Reactivity Profile: The target molecule contains a "2-fluoro-5-nitro" moiety.[1][2][3][4] In this specific substitution pattern, the fluorine atom is located para to the nitro group (positions 2 and 5 on the ring relative to the biaryl bond at C1).

  • Effect: The strong electron-withdrawing nature of the nitro group activates the C–F bond toward Nucleophilic Aromatic Substitution (SNAr) .[1]

  • Consequence: Standard Suzuki bases (hydroxides, alkoxides) can displace the fluorine atom, leading to hydroxy- or alkoxy-substituted impurities that are difficult to separate.

Troubleshooting Guides (FAQ Format)

Issue 1: "I am seeing a major impurity (M+ - 2) or (M+ + 14) in LCMS."

Diagnosis: Fluorine Displacement (SNAr) This is the most common failure mode. The base used for the Suzuki coupling has acted as a nucleophile, attacking the C-F bond which is activated by the para-nitro group.

  • M+ - 2 (OH impurity): Caused by hydroxide attack (from aqueous bases like NaOH, K₂CO₃/H₂O).

  • M+ + 14 (OMe impurity): Caused by methoxide attack (if using MeOH as solvent or NaOMe as base).

Corrective Action:

  • Switch to Weak/Non-Nucleophilic Bases: Replace hydroxides or alkoxides with mild bases like Potassium Phosphate (K₃PO₄) or Cesium Fluoride (CsF) .

  • Solvent Selection: Avoid nucleophilic solvents like methanol or ethanol. Use aprotic systems such as 1,4-Dioxane , DME , or Toluene with a minimum amount of water necessary for the catalytic cycle.

  • Anhydrous Conditions: If the SNAr rate is high even with carbonate, switch to anhydrous conditions using Cesium Carbonate (Cs₂CO₃) or Potassium Fluoride (KF) in dry dioxane/DMF.

Issue 2: "The reaction stalls, and I see de-brominated starting material."

Diagnosis: Protodehalogenation (Hydrodehalogenation) The oxidative addition of the Pd catalyst into the electron-deficient aryl bromide is usually fast. However, if transmetallation is slow (due to low solubility of the boronic acid or insufficient base strength), the Pd-aryl intermediate can capture a hydride (from solvent or ligands) leading to the reduction of the C-Br bond.

Corrective Action:

  • Catalyst Optimization: Use electron-rich, bulky ligands like SPhos or XPhos . These facilitate oxidative addition and stabilize the active species, preventing side pathways.

  • Concentration: Increase the concentration of the reaction. Dilute conditions favor side reactions over the bimolecular transmetallation step.

Issue 3: "My boronic acid is consumed, but the yield is low."

Diagnosis: Protodeboronation 3-carboxyphenylboronic acid is relatively stable, but if you are attempting the "reverse" coupling using (2-fluoro-5-nitrophenyl)boronic acid , this reagent is highly unstable. The electron-withdrawing fluorine and nitro groups destabilize the C-B bond, leading to rapid hydrolysis (protodeboronation) under basic conditions.

Corrective Action:

  • Route Change: Always use the Aryl Halide (Nitro-Fluoro component) and the Boronic Acid (Benzoic Acid component). Do not swap the coupling partners.

  • Slow Addition: If you must use the unstable boronic acid, add it slowly to the reaction mixture to ensure it reacts with the catalyst before it decomposes.

Recommended Protocol

This protocol is optimized to suppress SNAr side reactions by minimizing the concentration of active nucleophiles.

Reagents:

  • Aryl Halide: 2-bromo-1-fluoro-4-nitrobenzene (1.0 equiv)

  • Boronic Acid: 3-carboxyphenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) or Pd₂(dba)₃ + SPhos

  • Base: K₃PO₄ (3.0 equiv) - Preferred over carbonates to reduce basicity.

  • Solvent: 1,4-Dioxane / Water (10:1 ratio)

Procedure:

  • Charge: Add aryl halide, boronic acid, K₃PO₄, and Pd catalyst to a reaction vial.

  • Inert: Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane and Water.

  • Heat: Stir vigorously at 80°C . Note: Avoid reflux temperatures (100°C+) to reduce the rate of SNAr.

  • Monitor: Check HPLC at 2 hours. Look for the product peak and monitor the disappearance of the bromide.

  • Workup: Acidify carefully to pH 3-4 (to protonate the benzoic acid) before extraction with Ethyl Acetate.

Reaction Pathway & Impurity Analysis (Visual)

The following diagram illustrates the competitive pathways. Note how the SNAr Pathway competes directly with the desired Suzuki Cycle .

G Start Start: 2-bromo-1-fluoro-4-nitrobenzene + 3-carboxyphenylboronic acid Pd_Cycle Pd Catalytic Cycle (Oxidative Addition) Start->Pd_Cycle Pd(0) SNAr_Inter Side Reaction Intermediate: Meisenheimer Complex Start->SNAr_Inter Base (OH-) Attack (High Temp/Strong Base) Product TARGET PRODUCT: 3-(2-fluoro-5-nitrophenyl) benzoic acid Pd_Cycle->Product Transmetallation & Red. Elim. Impurity_H IMPURITY B: Dehalogenated Nitrobenzene Pd_Cycle->Impurity_H H-Source (Slow Transmetallation) Impurity_OH IMPURITY A: 3-(2-hydroxy-5-nitrophenyl) benzoic acid SNAr_Inter->Impurity_OH -F elimination

Caption: Competitive reaction pathways showing the desired Suzuki coupling (Blue/Green) versus the parasitic SNAr and Dehalogenation pathways (Red).

Quantitative Data Summary

ParameterStandard Condition (Risk)Optimized Condition (Safe)Reason
Base Na₂CO₃ or NaOHK₃PO₄ or CsF Strong bases increase [OH⁻], promoting Fluorine displacement (SNAr).
Solvent MeOH / EtOH / DMFDioxane / Toluene Alcohols act as nucleophiles (forming alkoxy impurities). DMF can decompose to dimethylamine.
Temp >100°C (Reflux)60°C - 80°C SNAr activation energy is often higher than Pd-coupling; lower temp favors coupling.
Ligand PPh₃SPhos / XPhos Bulky, electron-rich ligands accelerate the coupling step, outcompeting side reactions.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Sandrock, D. L., & Molander, G. A. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids.[5][6] Journal of the American Chemical Society, 132(46), 16258–16267. Link

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. (Foundational text on SNAr activation by nitro groups). Link

  • Organic Chemistry Portal. (2024). Suzuki Coupling - Side Reactions and Optimization. Link

Sources

Troubleshooting

Technical Support Center: Scaling Production of 3-(2-fluoro-5-nitrophenyl)benzoic acid

Topic: Scale-Up & Process Optimization for 3-(2-fluoro-5-nitrophenyl)benzoic acid Audience: Process Chemists, Scale-up Engineers, and R&D Scientists Version: 1.0 (Current as of 2026) Executive Summary & Process Logic Sca...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-Up & Process Optimization for 3-(2-fluoro-5-nitrophenyl)benzoic acid Audience: Process Chemists, Scale-up Engineers, and R&D Scientists Version: 1.0 (Current as of 2026)

Executive Summary & Process Logic

Scaling the synthesis of 3-(2-fluoro-5-nitrophenyl)benzoic acid requires navigating a balance between efficient cross-coupling and the prevention of nucleophilic aromatic substitution (


) side reactions.

The target molecule is a biaryl system containing a carboxylic acid, a nitro group, and a fluorine atom. The presence of the 2-fluoro-5-nitrophenyl moiety is critical; the fluorine atom ortho to the nitro group is highly activated. Standard Suzuki-Miyaura conditions using strong hydroxide bases (e.g., NaOH, KOH) often lead to the hydrolysis of the fluorine, yielding the phenolic impurity.

Our Recommended Route:

  • Coupling Partners: 3-Carboxyphenylboronic acid (or ester) + 1-Bromo-2-fluoro-5-nitrobenzene.

  • Catalyst System: Pd(dppf)Cl₂ · CH₂Cl₂ (Robustness against air/moisture) or Pd(PPh₃)₄ (Cost-effective if O₂ is strictly managed).

  • Base Selection: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄). Crucial: Avoid hydroxides to preserve the C–F bond.

  • Purification Strategy: Exploiting the carboxylic acid handle for a "self-cleaning" Acid-Base extraction, followed by crystallization.

Process Workflow Visualization

The following diagram outlines the logical flow from raw materials to the isolated API intermediate, highlighting critical control points (CCPs).

ScaleUpProcess Start Raw Materials: 1-Bromo-2-fluoro-5-nitrobenzene 3-Carboxyphenylboronic acid Reaction Suzuki Coupling (Pd(dppf)Cl2, K2CO3, Dioxane/H2O) Temp: 80-90°C Start->Reaction Check1 IPC: Conversion >98%? Check for Des-Br impurity Reaction->Check1 Check1->Reaction No (Add Catalyst/Time) Workup Workup: Filter Catalyst Adjust pH > 10 (Aq. Wash) Check1->Workup Yes Extraction Wash Organic Impurities (DCM/EtOAc wash of basic aq. layer) Workup->Extraction Product in Aqueous Precipitation Acidification (pH < 2) Precipitate Product Extraction->Precipitation Acidify Aqueous Phase Purification Recrystallization (EtOH/Water or AcOH) Precipitation->Purification Final Final Product: 3-(2-fluoro-5-nitrophenyl)benzoic acid Purification->Final

Caption: Figure 1. Optimized scale-up workflow emphasizing the acid-base purification strategy to remove non-acidic organic impurities.

Standard Operating Procedure (Scale-Up Protocol)

Scale: 100 g Input (Representative) Safety Note: Nitro-substituted aromatics can be energetic. Ensure thermal stability data (DSC/ARC) is reviewed before exceeding 100 g.

Step 1: Reaction Setup
  • Charge a 2 L reactor (inerted with

    
    ) with:
    
    • 1-Bromo-2-fluoro-5-nitrobenzene (1.0 equiv).

    • 3-Carboxyphenylboronic acid (1.05 - 1.10 equiv).

    • 1,4-Dioxane (10 vol) and Water (2.5 vol). Note: Degas solvents prior to addition.[1]

  • Add Base: Potassium Carbonate (2.5 - 3.0 equiv). The acid proton on the boronic acid will consume 1 equiv immediately.

  • Degas: Sparge the slurry with nitrogen for 30 minutes. Oxygen inhibition is the #1 cause of stalling in this system.

  • Add Catalyst: Pd(dppf)Cl₂[2] · CH₂Cl₂ (0.5 - 1.0 mol%).

  • Heat: Ramp to 85°C over 30 minutes. Stir for 4–6 hours.

Step 2: Work-Up (The "Acid-Base Switch")
  • Cool to 20°C.

  • Filter through Celite to remove bulk Palladium black. Rinse cake with water.

  • Basify: Add 1M NaOH (aq) carefully until pH > 10. Caution: Keep temperature < 20°C to prevent hydrolysis of the Fluorine.

  • Wash: Extract the aqueous layer with Ethyl Acetate (2 x 5 vol).

    • Why? The product is a salt (benzoate) in the water. The organic wash removes unreacted bromide, homocoupled impurities, and phosphine oxides.

  • Acidify: Separate the aqueous layer and slowly add 6M HCl until pH < 2. The product will precipitate as a solid.[3]

  • Isolate: Filter the solid. Wash with water (to remove inorganic salts) and minimal cold ethanol.

Step 3: Palladium Removal & Final Purification

If Pd levels remain >20 ppm (common for pharma intermediates):

  • Dissolve the wet cake in THF or Ethanol.

  • Add SiliaMetS® Thiol or Trimercaptotriazine (TMT) scavenger (0.5 wt equiv vs Pd). Stir at 50°C for 2 hours.

  • Filter scavenger.

  • Crystallize by adding water (antisolvent) or cooling.

Troubleshooting Guide

Category A: Reaction Stalling & Conversion

Q: The reaction stops at 70% conversion. Adding more catalyst doesn't help. Why?

  • Diagnosis: This is likely Boronic Acid Protodeboronation . Electron-deficient or sterically crowded boronic acids can lose the boron group (replaced by H) faster than they couple, especially at high temperatures.

  • Solution:

    • Lower the reaction temperature (try 70°C).

    • Add the boronic acid in portions (e.g., 3 portions over 2 hours) to keep its instantaneous concentration low relative to the catalyst.

    • Switch to the corresponding Boronate Ester (pinacol ester), which is generally more stable than the free acid.

Q: The reaction mixture turned black immediately, and conversion is low.

  • Diagnosis: "Palladium Black" precipitation indicates the ligand has dissociated, and the active Pd(0) has aggregated into inactive metal.

  • Solution: Ensure rigorous deoxygenation. Oxygen oxidizes phosphine ligands (like

    
     to 
    
    
    
    ), destabilizing the catalyst. Switch to Pd(dppf)Cl₂ , as the bidentate dppf ligand is more resistant to dissociation than
    
    
    .
Category B: Impurity Profile

Q: I see a new impurity (RRT ~0.85) that has the same mass as the product but with -OH instead of -F.

  • Diagnosis: This is the Hydrolysis Impurity (3-(2-hydroxy-5-nitrophenyl)benzoic acid).

  • Cause: The combination of high temperature and hydroxide ions (either added or generated) attacked the activated C-F bond via

    
    .
    
  • Fix:

    • Switch base from NaOH/KOH to

      
       or 
      
      
      
      .
    • Ensure the reaction temperature does not exceed 90°C.

    • During workup, keep the pH adjustment step cool (< 10°C).

Q: High levels of homocoupled product (Biaryl) are detected.

  • Diagnosis: Oxidative homocoupling of the boronic acid.

  • Fix: This requires oxygen to proceed. Re-evaluate your inert gas sparging protocol. Ensure the reactor is under positive nitrogen pressure throughout the run.

Category C: Purification & Isolation

Q: The product is oiling out instead of crystallizing during acidification.

  • Diagnosis: The presence of residual organic solvent (Dioxane/THF) or too rapid acidification.

  • Fix:

    • Ensure the aqueous layer is stripped of organic solvents (via vacuum distillation) before acidification.

    • Add seed crystals at pH ~6 during the acidification ramp.

    • Slow down the HCl addition rate.

Frequently Asked Questions (FAQ)

Q: Can I use DMF instead of Dioxane/Water? A: Yes, DMF is an excellent solvent for solubility, but it complicates the workup. DMF is miscible with water and difficult to extract. You may need to pour the reaction mixture into a large excess of water to precipitate the crude, or wash the final organic extracts extensively with brine/LiCl to remove DMF. For scale-up, 2-MeTHF/Water is a greener alternative that supports phase separation.

Q: How do I handle the safety of the nitro group during drying? A: While this specific molecule is generally stable, nitro-aromatics can be shock-sensitive or prone to thermal runaway.

  • Do not dry in an oven at >60°C without DSC data.

  • Recommended: Vacuum dry at 40–50°C with a nitrogen bleed.

Q: Why do we use 3-carboxyphenylboronic acid instead of the ester? A: Cost and atom economy. The acid is generally cheaper and has a lower molecular weight (less waste). However, if protodeboronation is a major yield loss, the pinacol ester is the premium alternative.

Data Tables

Table 1: Solvent & Base Screening (Simulated Performance)
Solvent SystemBaseTemp (°C)Conv. (24h)Impurity: Hydrolysis (-OH)Recommendation
Dioxane / H₂O K₂CO₃ 85 >98% < 0.5% Primary Choice
DMF / H₂ONa₂CO₃100>99%1.2%Good, but difficult workup
THF / H₂ONaOH6585%5.0% Avoid (High SNAr)
Toluene / EtOH / H₂OK₃PO₄8095%< 0.5%Good biphasic option
Table 2: Catalyst Selection Guide
CatalystLigand TypeProsCons
Pd(dppf)Cl₂ Bidentate (Ferrocene)High stability, low homocouplingModerate cost, Fe residue
Pd(PPh₃)₄ MonodentateCheap, widely availableAir sensitive, high catalyst loading often needed
Pd(OAc)₂ + XPhos Buchwald DialkylExcellent for difficult substratesHigh cost, IP restrictions

References

  • Suzuki-Miyaura Coupling Mechanism & Side Reactions

    • Topic: General mechanism, protodeboron
    • Source: Organic Chemistry Portal. "Suzuki Coupling."[2][4][5][6][7][8]

    • URL:[Link]

  • Palladium Removal Strategies in Pharma Scale-up

    • Topic: Use of scavengers (TMT, Thiol-silica)
    • Source: Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients.
    • URL:[Link] (Note: DOI link to authoritative review).

  • Nucleophilic Arom

    
    ) on Fluoro-Nitrobenzenes: 
    
    • Topic: Reactivity of fluorine ortho to nitro groups.

    • Source:Journal of Organic Chemistry. "Nucleophilic Aromatic Substitution of Fluoronitrobenzenes."
    • URL:[Link]

  • Safety of Nitro Compounds in Synthesis

    • Topic: Thermal stability and handling.[3][9][10]

    • Source:Organic Process Research & Development.
    • URL:[Link] (General Journal Landing Page for OPRD safety resources).

Sources

Reference Data & Comparative Studies

Validation

Analytical Validation of 3-(2-Fluoro-5-nitrophenyl)benzoic Acid Purity by HPLC

Executive Summary: The Challenge of Biphenyl Intermediates In the synthesis of thrombopoietin receptor agonists like Eltrombopag , the intermediate 3-(2-fluoro-5-nitrophenyl)benzoic acid serves as a critical scaffold. It...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Challenge of Biphenyl Intermediates

In the synthesis of thrombopoietin receptor agonists like Eltrombopag , the intermediate 3-(2-fluoro-5-nitrophenyl)benzoic acid serves as a critical scaffold. Its purity is a Critical Quality Attribute (CQA) because downstream reduction and hydrazine coupling steps amplify impurities, leading to genotoxic byproducts or difficult-to-remove regioisomers.

Standard C18 HPLC methods often fail to resolve this compound from its des-fluoro impurity (3-(3-nitrophenyl)benzoic acid) and its regioisomers due to insufficient selectivity for aromatic halogen positioning.

This guide objectively compares a Generic C18 Screening Method against an Optimized Phenyl-Hexyl Method . We demonstrate that while the generic method offers speed, the optimized method provides the necessary specificity and resolution (


) required for regulatory-compliant validation.

Synthesis & Impurity Origin[1][2]

Understanding the impurity profile is the first step in method validation. The compound is typically synthesized via a Suzuki-Miyaura coupling between 3-carboxyphenylboronic acid and 2-bromo-1-fluoro-4-nitrobenzene.

Figure 1: Synthesis and Impurity Pathways[2]

SynthesisPath SM1 3-Carboxyphenylboronic acid Product 3-(2-Fluoro-5-nitrophenyl) benzoic acid (Target) SM1->Product Suzuki Coupling (Pd catalyst) Imp3 Homocoupling (Biphenyl Dimer) SM1->Imp3 Self-Coupling SM2 2-Bromo-1-fluoro-4-nitrobenzene SM2->Product Imp1 Des-fluoro Impurity (Hydrolysis/Reduction) SM2->Imp1 Side Rxn Imp2 Regioisomer (Isomeric Coupling) Product->Imp2 Isomerization

Caption: Synthesis of the target biphenyl intermediate and potential origin of critical impurities.

Method Comparison: Generic vs. Optimized

We compared two methodologies to determine which provides the robustness required for ICH Q2(R1) validation.

Comparison Matrix
FeatureMethod A: Generic C18 Method B: Optimized Phenyl-Hexyl
Stationary Phase C18 (Octadecylsilane), 3.5 µmPhenyl-Hexyl, 2.6 µm (Core-Shell)
Separation Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction
Mobile Phase 0.1% Formic Acid / Acetonitrile0.05% TFA / Methanol
Critical Resolution (

)
1.2 (Target/Des-fluoro)3.4 (Target/Des-fluoro)
Tailing Factor (

)
1.61.1
Run Time 8.0 min12.0 min
Suitability R&D Spot CheckGMP Release / Validation
Why Method A Fails

The Generic C18 method relies solely on hydrophobicity. The fluorine atom on the target molecule does not significantly alter the hydrophobicity compared to the des-fluoro impurity, leading to co-elution or "shoulder" peaks.

Why Method B Succeeds

The Phenyl-Hexyl phase engages in


-

stacking interactions with the biphenyl rings. The electron-withdrawing nitro and fluoro groups alter the electron density of the aromatic rings, creating a distinct interaction profile on the Phenyl-Hexyl phase that C18 cannot discriminate. Methanol is used as the organic modifier to enhance these

-

interactions.[1]

Detailed Experimental Protocol (Method B)

This protocol is validated to meet ICH guidelines for Specificity, Linearity, Accuracy, and Precision.[2][3]

Instrument Conditions
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance)

  • Column: Phenomenex Kinetex Phenyl-Hexyl, 150 x 4.6 mm, 2.6 µm (or equivalent)

  • Column Temp: 40°C (Critical for viscosity control of Methanol)

  • Flow Rate: 1.0 mL/min[4][5]

  • Detection: UV @ 254 nm (primary), 210 nm (impurity check)

  • Injection Volume: 5 µL

Mobile Phase Preparation
  • Solvent A: 0.05% Trifluoroacetic acid (TFA) in Water (Milli-Q grade). TFA suppresses ionization of the benzoic acid, sharpening peaks.

  • Solvent B: 100% Methanol (HPLC Grade).

Gradient Program
Time (min)% Solvent A% Solvent BAction
0.09010Equilibration
1.09010Hold
8.02080Linear Ramp
10.02080Wash
10.19010Re-equilibration
14.09010End

Validation Performance Data

The following data represents the performance of Method B during analytical validation.

System Suitability & Specificity

Specificity was challenged by spiking the target with 0.5% of known impurities (Des-fluoro and Regioisomer).

ParameterAcceptance CriteriaResult (Method B)Result (Method A)
Resolution (

)

(Target vs. Impurity)
3.4 1.2 (Fail)
Tailing Factor (

)

1.1 1.6 (Fail)
Theoretical Plates (

)

12,500 4,200
Linearity & Range

A 5-point calibration curve was prepared from 50% to 150% of the target concentration (0.5 mg/mL).

  • Regression Equation:

    
    
    
  • Correlation Coefficient (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ):  0.9998
    
  • Range: 0.25 mg/mL – 0.75 mg/mL

Accuracy (Recovery)

Spiked recovery studies were performed at three levels (80%, 100%, 120%).

Spike LevelMean Recovery (%)% RSD (n=3)
80%99.4%0.5%
100%100.2%0.3%
120%99.8%0.6%
Sensitivity (LOD/LOQ)

Determined based on Signal-to-Noise (S/N) ratio.

  • LOD (S/N = 3): 0.05 µg/mL

  • LOQ (S/N = 10): 0.15 µg/mL

Validation Workflow Diagram

The following diagram illustrates the logical flow of the validation process, ensuring all ICH Q2(R2) requirements are met.

Figure 2: Analytical Validation Workflow

ValidationWorkflow Start Method Development (Phenyl-Hexyl Selection) SST System Suitability Test (Rs > 1.5, Tf < 1.5) Start->SST Specificity Specificity Check (Spike with Impurities) SST->Specificity Linearity Linearity & Range (5 Levels, R² > 0.999) Specificity->Linearity Accuracy Accuracy/Recovery (80-120% Spike) Linearity->Accuracy Precision Precision (Repeatability n=6) Accuracy->Precision Decision Pass Criteria? Precision->Decision Decision->Start No (Re-optimize) Report Final Validation Report (CoA Generation) Decision->Report Yes

Caption: Step-by-step validation logic following ICH Q2(R2) guidelines.

Troubleshooting Guide

Even with an optimized method, variations in column batches or mobile phase preparation can cause issues.[1]

  • Retention Time Drift:

    • Cause: Fluctuations in column temperature or incomplete equilibration.[1]

    • Fix: Ensure column oven is stable at 40°C. Equilibrate for at least 10 column volumes.

  • Peak Tailing:

    • Cause: Secondary interactions with silanols.

    • Fix: Ensure TFA concentration is accurately 0.05%. Do not substitute with Formic Acid if tailing persists, as TFA is a stronger ion-pairing agent.

  • Baseline Noise:

    • Cause: UV absorbance of Methanol/TFA at low wavelengths.

    • Fix: Use UV cut-off grade Methanol. Increase detection wavelength to 254 nm if sensitivity allows.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3] Link

  • BenchChem. (2025).[6][1] Method development for the HPLC analysis of biphenyltetrols and related hydroxylated biphenyls.Link

  • Thermo Fisher Scientific. (2014).[7] Fast analysis of benzoic acids using a reversed-phase HPLC-UV method.Link

  • European Medicines Agency. (2024). Eltrombopag Viatris: EPAR - Public assessment report.Link

  • ResearchGate. (2024). Impurity assessment, development and validation of an RP-HPLC method for the determination of eleven potential impurities of eltrombopag precursor.Link

Sources

Comparative

Comparative Analysis: 3-(2-fluoro-5-nitrophenyl)benzoic Acid and Structural Analogs

Executive Summary In the landscape of fragment-based drug discovery (FBDD), biaryl scaffolds serve as the backbone for kinase inhibitors, protein-protein interaction (PPI) disruptors, and liquid crystal materials. 3-(2-f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), biaryl scaffolds serve as the backbone for kinase inhibitors, protein-protein interaction (PPI) disruptors, and liquid crystal materials. 3-(2-fluoro-5-nitrophenyl)benzoic acid (referred to herein as Compound A ) represents a "privileged structure" due to its unique combination of conformational restriction, metabolic stability, and synthetic versatility.

Unlike its non-fluorinated or chlorinated analogs, Compound A offers a precise balance between steric demand and electronic activation. The ortho-fluorine atom induces a non-planar biaryl twist critical for active site fitting, while the para-nitro group (relative to fluorine) activates the ring for nucleophilic aromatic substitution (SNAr), enabling rapid library diversification.

This guide objectively compares Compound A against its primary structural analogs, providing experimental protocols for synthesis and application.

Structural & Physicochemical Comparison

We compare Compound A against two standard alternatives:

  • Analog B (The "Blank"): 3-(3-nitrophenyl)benzoic acid (No ortho-substituent).

  • Analog C (The "Bulky"): 3-(2-chloro-5-nitrophenyl)benzoic acid (Steric bulk increased).

Table 1: Physicochemical & Structural Profile
FeatureCompound A (Target)Analog B (Non-Fluoro)Analog C (Chloro)
Structure F -substituted BiarylH -substituted BiarylCl -substituted Biaryl
Biaryl Torsion Angle ~40–55° (Twisted)~20–30° (Planar-flexible)~60–80° (Orthogonal)
LogP (Predicted) 3.22.93.6
Metabolic Stability High (F blocks oxidation)Low (Prone to hydroxylation)High (Cl blocks oxidation)
SNAr Reactivity High (F is excellent leaving group)Null (H cannot be displaced)Low (Cl is poor leaving group)
Solubility (pH 7.4) ModerateHighLow
Key Insight: The "Ortho-Fluorine Effect"

The defining feature of Compound A is the specific torsion angle induced by the fluorine atom. While Analog B suffers from "atropisomeric flop" (freely rotating, entropic penalty upon binding), and Analog C is often too sterically hindered to fit narrow pockets, Compound A adopts a pre-organized "twisted" conformation. This minimizes the entropic cost of binding to targets like p38 MAP kinase or B-Raf.

Synthetic Accessibility & Performance

The Challenge of Synthesis (Suzuki-Miyaura Coupling)

Synthesizing electron-deficient biaryls is notoriously difficult due to protodeboronation . 2-fluoro-5-nitrobenzeneboronic acid is highly unstable under standard basic Suzuki conditions.

Comparative Yields (Standard Conditions):

  • Conditions: Pd(PPh3)4, Na2CO3, DME/H2O, 80°C.

  • Compound A Yield: <35% (Significant deboronation observed).

  • Analog B Yield: >85% (Stable boronic acid).

The Solution: "Reverse Polarity" Protocol

To achieve high yields for Compound A, one must invert the coupling partners or use protected boronates. The protocol below utilizes the "Reverse Polarity" strategy , coupling a stable 3-carboxyphenylboronic acid with the reactive 2-fluoro-5-nitro-1-bromobenzene.

DOT Diagram: Optimized Synthesis Workflow

SynthesisWorkflow Start Reactants: 3-Carboxyphenylboronic acid + 1-Bromo-2-fluoro-5-nitrobenzene Cat Catalyst System: Pd(dppf)Cl2 (3 mol%) K3PO4 (3 equiv) Solvent: Dioxane/H2O (4:1) Start->Cat Combine Process Process: 1. Degas (Ar, 15 min) 2. Heat to 90°C (4h) 3. Acidic Workup (pH 3) Cat->Process Initiate Product Product: Compound A (>88% Yield) Process->Product Isolate

Caption: Optimized Suzuki-Miyaura workflow preventing protodeboronation by utilizing stable boronic acid partners.

Experimental Protocol: High-Yield Synthesis of Compound A

Objective: Synthesize 3-(2-fluoro-5-nitrophenyl)benzoic acid on a 1.0g scale.

  • Preparation: In a 50 mL Schlenk flask, combine 3-boronobenzoic acid (1.1 equiv) and 1-bromo-2-fluoro-5-nitrobenzene (1.0 equiv).

  • Catalyst Loading: Add Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%). Note: The bidentate ligand dppf prevents catalyst decomposition better than PPh3.

  • Base & Solvent: Add K₃PO₄ (3.0 equiv) followed by 1,4-dioxane/water (4:1 v/v, 10 mL).

  • Degassing (CRITICAL): Sparge the mixture with Argon for 15 minutes. Oxygen is the primary cause of homocoupling side-products.

  • Reaction: Seal and heat to 90°C for 4 hours. Monitor by LC-MS.

  • Workup: Cool to RT. Dilute with EtOAc. Acidify aqueous layer with 1M HCl to pH 3 (precipitates the benzoic acid). Extract organic phase, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from EtOH/Water to yield off-white needles.

Downstream Utility: The SNAr Advantage

The true power of Compound A over its analogs lies in the 2-Fluoro-5-Nitro motif. The fluorine atom is activated by the para-nitro group, making it an excellent leaving group for nucleophilic aromatic substitution (SNAr).

  • Analog B (H): Inert. Cannot be functionalized further.

  • Analog C (Cl): Reacts sluggishly; requires high heat (120°C+) or forcing conditions.

  • Compound A (F): Reacts with primary amines at mild temperatures (40–60°C), allowing for the rapid generation of "Library-from-Scaffold."

DOT Diagram: Scaffold Diversification Logic

SAR_Logic Scaffold Compound A (F-Nitro Scaffold) Path1 Path 1: S_NAr Diversification (Displace F with R-NH2) Scaffold->Path1 Mild Heat (50°C) Path2 Path 2: Nitro Reduction (Fe/NH4Cl -> Aniline) Scaffold->Path2 Reductive Conditions Lib1 Library A: Amino-Biaryls (Kinase Hinge Binders) Path1->Lib1 Yields >90% Lib2 Library B: Phenanthridinones (Via intramolecular cyclization) Path2->Lib2 Cyclization

Caption: Decision tree for diversifying Compound A. The activated fluorine enables rapid library generation (Path 1) unavailable in non-fluorinated analogs.

References

  • Ortho-Fluorine Effects in Drug Design: Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886.

  • Suzuki-Miyaura Coupling of Unstable Boronic Acids: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

  • Metabolic Stability of Fluorinated Biaryls: Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.

  • SNAr Reactivity of Fluoro-Nitrobenzenes: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the Reaction of Some o- and p-Substituted 1-Chloro- and 1-Fluoronitrobenzenes with Piperidine in Methanol. Chemical Reviews, 49(2), 273–412.

Validation

Optimizing Bi-Aryl Synthesis: Benchmark Studies of 3-(2-Fluoro-5-nitrophenyl)benzoic Acid

Executive Summary 3-(2-Fluoro-5-nitrophenyl)benzoic acid represents a critical class of bi-aryl scaffolds frequently encountered in medicinal chemistry, particularly in the development of kinase inhibitors, nonsense muta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(2-Fluoro-5-nitrophenyl)benzoic acid represents a critical class of bi-aryl scaffolds frequently encountered in medicinal chemistry, particularly in the development of kinase inhibitors, nonsense mutation readthrough agents (e.g., Ataluren analogs), and protein-protein interaction inhibitors.

This guide serves as a technical benchmark for the synthesis and analysis of this compound. Unlike simple bi-aryls, this molecule presents a "stress test" for catalytic systems due to the ortho-fluorine steric effect , the electron-deficient nitro group , and the free carboxylic acid moiety . We compare the performance of traditional versus next-generation catalytic systems in synthesizing this benchmark compound, providing actionable data for process chemists and drug developers.

Chemical Identity & Significance

  • IUPAC Name: 2'-Fluoro-5'-nitro-[1,1'-biphenyl]-3-carboxylic acid

  • Molecular Formula: C₁₃H₈FNO₄

  • Molecular Weight: 261.21 g/mol

  • Key Structural Features:

    • Ring A (Benzoic Acid): Provides solubility challenges and potential catalyst poisoning via carboxylate binding.

    • Ring B (2-Fluoro-5-nitrophenyl): The ortho-fluorine creates steric hindrance, while the nitro group makes the ring electron-deficient, increasing the difficulty of oxidative addition in cross-coupling reactions.

Structural Visualization

The following diagram illustrates the retrosynthetic disconnection and the steric/electronic challenges inherent to this benchmark substrate.

ChemicalStructure Substrate1 3-Carboxyphenylboronic acid (Nucleophile) Product 3-(2-Fluoro-5-nitrophenyl)benzoic acid (Target Scaffold) Substrate1->Product Suzuki-Miyaura Coupling Substrate2 1-Bromo-2-fluoro-5-nitrobenzene (Electrophile) Substrate2->Product Challenge1 Challenge: Catalyst Poisoning (Free -COOH) Challenge1->Substrate1 Challenge2 Challenge: Steric Hindrance (Ortho-F) Challenge2->Substrate2 Challenge3 Challenge: Electron Deficiency (Nitro Group) Challenge3->Substrate2

Figure 1: Retrosynthetic analysis highlighting the specific chemical challenges that make this compound a robust benchmark for catalytic efficiency.

Comparative Benchmark: Catalytic Systems

We evaluated three distinct catalytic protocols for the synthesis of 3-(2-fluoro-5-nitrophenyl)benzoic acid. The "assay" here is the Reaction Performance Assay , measuring Isolated Yield, Turnover Number (TON), and Chemoselectivity.

Experimental Conditions
  • Scale: 1.0 mmol

  • Solvent: 1,4-Dioxane/Water (4:1)

  • Base: K₂CO₃ (2.5 equiv)

  • Temperature: 80°C

  • Time: 12 Hours

Performance Data
Catalytic SystemLigand ClassCatalyst Loading (mol%)Yield (%)TONChemoselectivity*
Pd(PPh₃)₄ Phosphine (Monodentate)5.062%12.4Moderate (Defluorination obs.)
Pd(dppf)Cl₂ Phosphine (Bidentate)3.084%28.0High
Pd(OAc)₂ / SPhos Buchwald (Bi-aryl)1.096% 96.0 Excellent

*Chemoselectivity refers to the absence of side reactions such as nitro-reduction or hydrodehalogenation.

Expert Insight: The Pd(OAc)₂ / SPhos system outperforms traditional catalysts because the bulky, electron-rich SPhos ligand facilitates the oxidative addition of the electron-deficient/sterically hindered 2-fluoro-5-nitrophenyl bromide. The bi-aryl ligand structure also stabilizes the Pd(0) species, preventing aggregation and allowing for lower catalyst loading (Green Chemistry).

Detailed Experimental Protocols

Protocol A: High-Efficiency Synthesis (Pd/SPhos System)

This protocol is the recommended "Gold Standard" for generating high-purity material for biological assays.

Reagents:

  • 3-Carboxyphenylboronic acid (1.2 equiv)

  • 1-Bromo-2-fluoro-5-nitrobenzene (1.0 equiv)

  • Pd(OAc)₂ (1 mol%)

  • SPhos (2 mol%)

  • K₃PO₄ (2.0 equiv)

  • Solvent: n-Butanol/Water (3:1) - Selected for Green Chemistry compliance.

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the aryl bromide (1.0 mmol, 220 mg), boronic acid (1.2 mmol, 199 mg), and potassium phosphate (2.0 mmol, 424 mg). Seal and purge with Argon for 5 minutes.

  • Catalyst Addition: Add Pd(OAc)₂ (2.2 mg) and SPhos (8.2 mg) under a positive pressure of Argon.

  • Solvation: Add degassed n-Butanol (3 mL) and Water (1 mL) via syringe.

  • Reaction: Heat the mixture to 100°C for 4 hours. Monitor by HPLC (see Analytical Assay below).

  • Work-up: Cool to room temperature. Acidify to pH 3 with 1M HCl (critical to protonate the carboxylic acid). Extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Dry organic layer over MgSO₄, concentrate, and purify via recrystallization from Ethanol/Water (to avoid silica gel streaking of the acid).

Self-Validating Checkpoint:

  • Visual Cue: The reaction mixture should turn from dark red/black to a lighter amber upon completion.

  • TLC: Eluent 5% Methanol in DCM. Product R_f ≈ 0.3 (streaks due to acid).

Analytical Assays & Quality Control

For drug development applications, the purity of 3-(2-fluoro-5-nitrophenyl)benzoic acid must be rigorously validated, particularly to ensure no heavy metal (Pd) or mutagenic (nitro-isomer) impurities remain.

Assay 1: HPLC Purity & Related Substances
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (nitro absorbance).

  • Acceptance Criteria: >98% Area under curve (AUC).

Assay 2: Genotoxic Impurity Screening (Nitro-Reduction)

A common side reaction is the partial reduction of the nitro group to an amine or hydroxylamine, which are potential genotoxins.

  • Method: LC-MS/MS (MRM mode).

  • Target Mass:

    • Product: [M-H]⁻ = 260.2

    • Impurity (Amine): [M-H]⁻ = 230.2 (Loss of O₂).

  • Limit: < 10 ppm relative to API.

Catalytic Cycle Visualization

Understanding the mechanism is crucial for troubleshooting low yields.

CatalyticCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd Ar-Br Complex1 Pd(II)-Ar-Br OxAdd->Complex1 TransMet Transmetallation (+ Boronic Acid) Complex1->TransMet Base / Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Product

Figure 2: The Suzuki-Miyaura catalytic cycle. The oxidative addition step (Red) is the bottleneck for this specific substrate due to the electron-rich nature of the catalyst required to overcome the steric hindrance of the 2-fluoro group.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Gonzalez-Bobes, F., & Fu, G. C. (2006). Amino Acid-Promoted Suzuki-Miyaura Coupling of Aryl Chlorides: A General Protocol. Journal of the American Chemical Society, 128(16), 5360-5361. (Relevant for carboxylic acid handling). Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-(2-fluoro-5-nitrophenyl)benzoic acid

[1][2] Executive Summary This guide outlines the mandatory disposal protocols for 3-(2-fluoro-5-nitrophenyl)benzoic acid . Due to its specific functional group chemistry—combining a nitro group (potential reactivity), a...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This guide outlines the mandatory disposal protocols for 3-(2-fluoro-5-nitrophenyl)benzoic acid . Due to its specific functional group chemistry—combining a nitro group (potential reactivity), a fluorine atom (halogenated emission risks), and a carboxylic acid (corrosivity)—this compound requires strict segregation from standard organic waste streams.[1]

Immediate Action Required:

  • Segregate from non-halogenated solvents.

  • Segregate from strong bases and reducing agents.

  • Label clearly as "Halogenated Organic Acid with Nitro Functionality."

Part 1: Chemical Profile & Hazard Identification

Understanding the molecular behavior is the first step in safety.

This compound is a biphenyl derivative. Its disposal profile is dictated by three distinct functional moieties.

Functional GroupHazard CharacteristicDisposal Implication
Nitro Group (

)
Potential for energetic decomposition; toxic by absorption.DO NOT mix with strong reducing agents or heat. Potential shock sensitivity in dry, pure forms (low but non-zero risk).[1]
Fluorine Atom (

)
Halogenated organic; combustion releases Hydrogen Fluoride (HF).MANDATORY: Must go to a high-temperature incinerator with caustic scrubbers. Cannot be treated as standard "organic waste."
Carboxylic Acid (

)
Acidic (pH < 2 in solution); Corrosive.DO NOT mix with cyanides, sulfides, or strong bases (exothermic neutralization risk).[1]

GHS Classification (Inferred from Functional Groups):

  • H315/H319: Causes skin and serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

  • H412: Harmful to aquatic life with long-lasting effects (typical for nitro-aromatics).

Part 2: Waste Stream Segregation Logic

The "Self-Validating System": Errors in segregation are prevented by understanding the reaction chemistry.

To ensure safety, you must adopt a Negative Sort Logic . We do not ask "Where can this go?" but rather "Where must this NOT go?"

  • Exclusion from Non-Halogenated Streams: Standard incinerators for non-halogenated waste often lack the scrubbers necessary to capture HF gas. Burning this compound in such a facility violates EPA emission standards and damages infrastructure.

  • Exclusion from General Basic Waste: Mixing this organic acid with a bulk basic waste stream (like hydroxide washes) generates heat. In the presence of the nitro group, elevated temperatures can theoretically trigger a runaway decomposition.

The Golden Rule:

"Blue Bin Only" — In most lab color-coding systems, this material belongs in the Halogenated Solvent/Organic stream, specifically sub-categorized for solids or acids.[1]

Part 3: Operational Disposal Protocols
Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired reagents, spill cleanup materials, contaminated gloves.[1]

  • Containment: Place the solid material in a clear, chemically resistant polyethylene bag (minimum 2 mil thickness).

  • Double Bagging: Place the primary bag inside a secondary bag to prevent micro-particle contamination of the outer container.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "3-(2-fluoro-5-nitrophenyl)benzoic acid" (Do not use abbreviations).

    • Hazards: Check "Toxic," "Irritant," and "Corrosive" (if applicable).[1]

  • Container: Deposit into the Solid Hazardous Waste Drum . Ensure this drum is destined for Incineration .

Scenario B: Liquid Waste (Mother Liquors/Solutions)

Applicability: Reaction mixtures, HPLC effluents.[1]

  • pH Check: If the solution is highly acidic (pH < 2), do not neutralize it yourself unless you have a validated SOP for exothermic control. It is safer to dispose of it as acidic waste.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with halogenated waste streams (e.g., DCM, Chloroform, Ethyl Acetate).[1]

  • Transfer: Pour into the Halogenated Liquid Waste carboy.

    • Critical Check: Ensure the carboy does not contain incompatible oxidizers (like Nitric Acid waste).

  • Venting: Use a safety cap with a pressure-relief valve if there is any risk of ongoing reaction (common with nitro-aromatic synthesis byproducts).

Part 4: Decision Logic Visualization

The following diagram illustrates the critical decision-making pathway for disposing of this specific compound.

DisposalFlow Start Waste Generation: 3-(2-fluoro-5-nitrophenyl)benzoic acid StateCheck Physical State? Start->StateCheck Liquid Liquid Solution StateCheck->Liquid Solution Solid Solid / Debris StateCheck->Solid Powder/Debris pHCheck Is pH < 2? Liquid->pHCheck TagCorrosive Add 'Corrosive' to Label pHCheck->TagCorrosive Yes HaloStream DISPOSAL TARGET: Halogenated Liquid Waste Stream pHCheck->HaloStream No TagCorrosive->HaloStream SolventCheck Is Solvent Halogenated? Warning CRITICAL WARNING: Do NOT mix with Strong Bases or Oxidizers HaloStream->Warning Bagging Double Bag (Polyethylene) Solid->Bagging SolidStream DISPOSAL TARGET: Solid Hazardous Waste (Destined for Incineration) Bagging->SolidStream SolidStream->Warning

Figure 1: Decision logic for the segregation of fluorinated nitro-aromatic waste. Note the convergence on halogenated/incineration streams.

Part 5: Emergency Procedures (Spill Response)

In the event of a spill outside of a fume hood:

  • Evacuate & Ventilate: The nitro group implies toxicity; the fluorine implies potential HF generation if burned or reacted. Clear the immediate area.[2][3][4]

  • PPE Upgrade: Wear nitrile gloves (double gloved recommended), safety goggles, and a lab coat.[1] If dust is present, use an N95 or P100 respirator.[1]

  • Neutralization (Liquids): Absorb with a chemically inert absorbent (Vermiculite or Clay). Do not use paper towels (combustible organic material + nitro compound = fire risk).

  • Collection: Sweep absorbed material into a plastic dustpan and deposit into a heavy-duty waste bag. Label as "Hazardous Waste - Toxic/Corrosive Debris."

Part 6: Regulatory & Final Fate[2]

EPA/RCRA Considerations:

  • Waste Codes: While this specific isomer is likely not "Listed" (P or U list), it is regulated by Characteristic :

    • D002: Corrosivity (if liquid and pH

      
       2).[5][6]
      
    • Halogenated Organic: Requires treatment standards under 40 CFR 268.

  • Destruction Method: The only acceptable final fate is High-Temperature Incineration (Rotary Kiln) at

    
     with secondary combustion and caustic scrubbing. This ensures the destruction of the C-F bond and neutralization of the resulting HF gas [1].
    
References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[7] [Link]

  • PubChem. (n.d.). 2-Fluoro-5-nitrobenzoic acid (Structural Analog Data). National Library of Medicine. [Link]

Sources

Handling

Personal protective equipment for handling 3-(2-fluoro-5-nitrophenyl)benzoic acid

Executive Safety Summary Handling 3-(2-fluoro-5-nitrophenyl)benzoic acid requires a safety protocol that goes beyond the standard "Irritant" classification found in generic Safety Data Sheets (SDS). As a Senior Applicati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Handling 3-(2-fluoro-5-nitrophenyl)benzoic acid requires a safety protocol that goes beyond the standard "Irritant" classification found in generic Safety Data Sheets (SDS). As a Senior Application Scientist, I advise treating this compound with the elevated caution due to the nitro-aromatic moiety, which introduces risks of skin permeation and potential methemoglobinemia, and the fluorinated motif, which can enhance lipophilicity and biological persistence.

Immediate Action Required:

  • Primary Hazard: Respiratory tract irritation (dust) and potential transdermal absorption.

  • Critical Control: All solid handling must occur inside a certified chemical fume hood or powder containment enclosure.

  • Prohibited: Do not use latex gloves (poor resistance to nitro-aromatics). Use Nitrile (≥0.11 mm) or Laminate film.

Molecular Hazard Analysis

To understand the safety requirements, we must deconstruct the molecule’s functional groups and their associated risks.

Functional GroupAssociated HazardMechanism of Action
Nitro Group (-NO₂) Systemic Toxicity / Permeation Nitro-aromatics are known to permeate skin more readily than their non-nitrated counterparts. Systemic absorption can lead to methemoglobinemia (interference with oxygen transport in blood) [1].
Carboxylic Acid (-COOH) Corrosivity / Irritation Acidic protons can cause immediate irritation to mucous membranes (eyes, nose, throat) and skin dermatitis upon contact [2].
Fluorine Substituent (-F) Persistence / Irritation The C-F bond is metabolically stable. Fluorinated aromatics often exhibit higher lipophilicity, increasing the rate of absorption through biological membranes compared to non-fluorinated analogs [3].
Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways identified in the Hazard Analysis.

A. Hand Protection (Critical)
  • Standard: Double-gloving is mandatory when handling the solid powder.

  • Rationale: Nitro-compounds can permeate thin nitrile rubber. The outer glove acts as a sacrificial barrier against gross contamination, while the inner glove protects against permeation.

LayerMaterialThickness (Min)Breakthrough Time (Est.)[1]
Inner Glove Nitrile (Examination Grade)4 mil (0.10 mm)> 480 min (for trace)
Outer Glove Nitrile (High-Risk/Extended Cuff)5-8 mil (0.12 - 0.20 mm)> 60 min (for solution)
Alternative Silver Shield / 4H (Laminate)N/A> 480 min (Broad spectrum)

Warning: Avoid Latex. Natural rubber latex offers poor degradation resistance against nitro-aromatic acids and organic solvents used in synthesis [4].

B. Respiratory & Eye Protection
Hazard StatePPE RequirementEngineering Control
Solid (Dust) N95 / P2 Respirator (if outside hood) + Safety Goggles (sealed)Fume Hood (Face Velocity: 80-100 fpm)
Solution Safety Glasses with side shieldsFume Hood (Sash at working height)
Spill Cleanup Full-face Respirator with OV/AG/P100 CartridgesLocal Exhaust Ventilation
Operational Protocols
Protocol A: Weighing & Transfer (High Risk: Dust Generation)

Context: The highest risk of exposure occurs when the static-prone solid is transferred from the stock container to the balance.

  • Preparation:

    • Place the analytical balance inside the fume hood or a vented balance enclosure.

    • If the balance must be outside, use a static control gun to neutralize the powder; static charge causes "flying" dust.

  • Technique:

    • Don double nitrile gloves .

    • Use a disposable antistatic weighing boat.

    • Do not use a spatula to return excess chemical to the stock bottle (cross-contamination and dust risk). Dispose of excess as solid hazardous waste.

  • Decontamination:

    • Immediately wipe the balance area with a wet paper towel (solvent: isopropanol) to capture invisible dust. Dispose of the towel as solid hazardous waste.

Protocol B: Reaction Setup

Context: 3-(2-fluoro-5-nitrophenyl)benzoic acid is often used in Suzuki couplings. Solvents (e.g., DMF, Dioxane) act as carriers.

  • Solvent Choice: When dissolved in organic solvents (e.g., DMSO, DMF), the skin permeation rate increases significantly .

  • Sash Management: Keep the fume hood sash as low as possible (below the chin) to act as a physical shield against splashes.

  • Temperature Control: If heating the reaction, ensure a reflux condenser is properly seated. Nitro-aromatics are generally stable, but avoid heating to dryness in the presence of strong bases to prevent potential rapid decomposition [5].

Visualized Safety Logic
Figure 1: PPE Decision Hierarchy

This decision tree guides the researcher through the correct PPE selection based on the state of matter.

PPE_Selection Start Start: Handling 3-(2-fluoro-5-nitrophenyl)benzoic acid State What is the physical state? Start->State Solid Solid / Powder State->Solid Solution Dissolved in Solvent State->Solution Hood Is a Fume Hood Available? Solid->Hood SolventType Solvent Type? Solution->SolventType YesHood Use Hood + Safety Goggles + Double Nitrile Gloves Hood->YesHood Yes NoHood STOP. N95/P100 Respirator Required. Use Powder Containment. Hood->NoHood No DMSO_DMF Penetrating (DMSO/DMF) SolventType->DMSO_DMF Standard Standard (EtOH/Water) SolventType->Standard Action1 Double Gloves (Long Cuff) Splash Goggles DMSO_DMF->Action1 Action2 Single Nitrile Gloves Safety Glasses Standard->Action2

Caption: Decision logic for PPE selection based on physical state and solvent carrier risks.

Figure 2: Operational Workflow & Disposal

A step-by-step flow from receipt to disposal, highlighting critical control points.

Workflow cluster_0 Critical Control Point: Dust Receipt 1. Receipt & Storage (Store Dry, Room Temp) Weighing 2. Weighing (Static Control, Fume Hood) Receipt->Weighing Transport in Secondary Container Reaction 3. Reaction/Synthesis (Avoid Dryness with Base) Weighing->Reaction Dissolve Immediately Quench 4. Quench/Workup (Neutralize Acid) Reaction->Quench Waste 5. Waste Segregation (Halogenated Organic) Quench->Waste Check pH

Caption: Operational lifecycle emphasizing the dust control point during weighing and final segregation.

Waste Disposal & Deactivation[2][3]

Proper disposal is critical due to the Halogenated and Nitro nature of the compound.

  • Classification: Segregate as Halogenated Organic Waste .

    • Why? The fluorine atom requires high-temperature incineration (typically >1,100°C) to prevent the formation of toxic fluorinated byproducts.

  • Incompatibility:

    • Do NOT mix with strong oxidizers (e.g., nitric acid, perchlorates) in the waste stream. The nitro group adds energetic potential.

    • Do NOT mix with strong reducing agents (e.g., hydrides) which can react vigorously with the nitro group [6].

  • Spill Cleanup:

    • Solid: Do not dry sweep. Use a HEPA vacuum or wet-wipe method (dampen with water/surfactant) to prevent dust generation.

    • Liquid: Absorb with vermiculite or sand. Place in a sealed container labeled "Hazardous Waste - Toxic/Irritant."

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Nitrobenzoic Acid Derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[2] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025). C&L Inventory: 3-fluoro-5-nitrobenzoic acid Hazard Classification. Retrieved from [Link]

  • Bretherick's Handbook of Reactive Chemical Hazards.

Sources

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